Tert-butyl (4-hydroxycyclohexyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111300-06-2, 167081-25-6 | |
| Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Nomenclature, Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a protected amine and a reactive hydroxyl group on a cyclohexane scaffold, makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical nomenclature, physical properties, stereoisomers, synthesis, and a detailed examination of its application in the development of the PROTAC degrader, ARV-110.
Nomenclature: IUPAC and Common Names
This compound exists as two geometric isomers, cis and trans, depending on the relative orientation of the hydroxyl and the carbamate groups on the cyclohexane ring.
The IUPAC name for the compound is tert-butyl N-(4-hydroxycyclohexyl)carbamate . Depending on the stereochemistry, it is specified as:
-
tert-butyl (cis-4-hydroxycyclohexyl)carbamate
-
tert-butyl (trans-4-hydroxycyclohexyl)carbamate
Common names and synonyms are frequently used in literature and commercial listings. These include:
-
4-(Boc-amino)cyclohexanol (often used for both isomers, with "cis" or "trans" specified)
-
N-Boc-4-aminocyclohexanol
-
(4-Hydroxycyclohexyl)carbamic acid tert-butyl ester[1]
-
cis-4-(tert-Butoxycarbonylamino)cyclohexanol[2]
Physicochemical Properties
The physical and chemical properties of the cis and trans isomers of this compound differ due to their distinct three-dimensional structures. The available data for each isomer are summarized below.
| Property | cis-Isomer | trans-Isomer |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol [4][5][6] | 215.29 g/mol [3][7] |
| Melting Point | 95 °C[2][4][5] | Not consistently reported |
| Boiling Point | 337.7 ± 31.0 °C (Predicted)[2][4][5] | Not consistently reported |
| Density | 1.06 ± 0.1 g/cm³ (Predicted)[2][4][5] | Not consistently reported |
| Appearance | White to light yellow/orange powder to crystal[2][4] | Solid |
| Water Solubility | Slightly soluble[2][4] | Not specified |
| CAS Number | 167081-25-6[2][4][5][6] | 111300-06-2[3][7] |
Synthesis and Experimental Protocols
The synthesis of this compound isomers is typically achieved through the protection of the amino group of the corresponding cis- or trans-4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
General Protocol for the Synthesis of this compound Isomers
This protocol describes a general method for the Boc-protection of 4-aminocyclohexanol isomers.
Materials:
-
cis- or trans-4-aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous mixture)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the respective 4-aminocyclohexanol isomer in the chosen solvent.
-
Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture, often at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
If an organic solvent was used, separate the organic layer. If an aqueous mixture was used, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: This is an effective method for obtaining high-purity crystalline material. A suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization.
-
Column Chromatography: For mixtures of isomers or to remove closely related impurities, silica gel column chromatography is a standard procedure. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the product.
Application in PROTAC Technology: The Case of ARV-110
A prominent application of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is in the synthesis of the clinical-stage PROTAC, Bavdegalutamide (ARV-110). ARV-110 is an androgen receptor (AR) degrader developed for the treatment of prostate cancer.[8][9][10][11]
Role as a Linker Component
In ARV-110, the trans-4-hydroxycyclohexylcarbamate moiety serves as a rigid and non-flexible component of the linker that connects the AR-binding ligand to the E3 ubiquitin ligase-recruiting ligand.[9] The hydroxyl group of the carbamate is the point of attachment for the rest of the linker structure.
Synthesis of ARV-110
The synthesis of ARV-110 involves a multi-step process where tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate (a specific stereoisomer of the trans form) is a key starting material. The synthesis commences with a nucleophilic aromatic substitution (SₙAr) reaction between 2,4-dichlorobenzonitrile and tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate in the presence of a base like sodium hydride (NaH).[8] This is followed by deprotection of the Boc group and subsequent coupling reactions to build the final PROTAC molecule.[8]
Mechanism of Action of ARV-110
ARV-110 functions by inducing the degradation of the androgen receptor, a key driver of prostate cancer growth.[8][9] The mechanism involves the formation of a ternary complex between the androgen receptor, ARV-110, and the E3 ubiquitin ligase Cereblon (CRBN).[9] This proximity induces the polyubiquitination of the androgen receptor, marking it for degradation by the proteasome.[5][9]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker component generally follows a convergent or sequential synthetic strategy.
Conclusion
This compound, in both its cis and trans isomeric forms, is a versatile and valuable chemical entity for researchers in drug discovery and development. Its utility is particularly highlighted by its incorporation into the structure of the androgen receptor degrader ARV-110, demonstrating its importance as a linker component in the rapidly advancing field of PROTAC technology. This guide provides essential technical information to aid in the synthesis, characterization, and application of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 001chemical.com [001chemical.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. urotoday.com [urotoday.com]
- 11. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl (4-hydroxycyclohexyl)carbamate: Chemical Structure and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl (4-hydroxycyclohexyl)carbamate is a pivotal bifunctional molecule frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid cyclohexyl scaffold, combined with strategically placed hydroxyl and Boc-protected amine functionalities, makes it an ideal linker component for connecting a target protein binder and an E3 ligase ligand. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key properties of the cis and trans isomers of this compound. Detailed synthetic strategies and its crucial role in the PROTAC workflow are also discussed.
Chemical Structure and Stereoisomerism
This compound, with the molecular formula C₁₁H₂₁NO₃, possesses a cyclohexane ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine group at the 1 and 4 positions. The cyclohexane ring can exist in a stable chair conformation, giving rise to two diastereomeric stereoisomers: cis and trans.
In the cis isomer , both the hydroxyl and the carbamate substituents are on the same side of the cyclohexane ring, resulting in one axial and one equatorial orientation in the most stable chair conformation.
In the trans isomer , the hydroxyl and carbamate substituents are on opposite sides of the ring, allowing both to occupy equatorial positions in the most stable chair conformation, which is generally the more thermodynamically stable isomer.[1]
The stereochemistry of this linker is critical in PROTAC design as it dictates the spatial orientation of the protein binder and the E3 ligase ligand, which in turn significantly impacts the efficiency of ternary complex formation and subsequent target protein degradation.
Physicochemical Properties
The distinct stereochemistry of the cis and trans isomers leads to differences in their physical properties. The following table summarizes key quantitative data for both isomers.
| Property | cis-tert-butyl (4-hydroxycyclohexyl)carbamate | trans-tert-butyl (4-hydroxycyclohexyl)carbamate |
| CAS Number | 167081-25-6[2][3] | 111300-06-2[4] |
| Molecular Weight | 215.29 g/mol [2][3] | 215.29 g/mol [4] |
| Melting Point | 95 °C[2][5] | 172-173 °C[6] |
| Boiling Point (Predicted) | 337.7 ± 31.0 °C[2][3] | 337.7 ± 31.0 °C[6] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³[2][3] | 1.06 ± 0.1 g/cm³[6] |
| Appearance | White to light yellow to light orange powder to crystal[2] | White solid[1] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various commercial suppliers and are crucial for the unambiguous identification and characterization of each isomer.[7] A publication by researchers at the University of Greifswald describes the ¹H NMR data for both cis and trans isomers.[8]
Synthesis and Experimental Protocols
The synthesis of cis- and trans-tert-butyl (4-hydroxycyclohexyl)carbamate typically involves the Boc protection of the corresponding cis- or trans-4-aminocyclohexanol. The stereochemistry of the final product is determined by the starting material.
General Protocol for Boc Protection of 4-Aminocyclohexanol
This protocol is a generalized procedure based on common organic synthesis techniques for the installation of a Boc protecting group.[9]
Materials:
-
cis- or trans-4-aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve cis- or trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired cis- or trans-tert-butyl (4-hydroxycyclohexyl)carbamate.
A patent describes a method for preparing 4-N-Boc-amino cyclohexanol from 4-amino cyclohexanol hydrochloride using poly guanidine and Boc anhydride.[10] Another approach for the diastereoselective synthesis of the cis isomer involves the reductive ring opening of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor using a continuous flow hydrogenation method.[11]
Role in PROTAC Drug Development
This compound serves as a versatile linker in the synthesis of PROTACs. The hydroxyl group provides a reactive handle for attachment to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to reveal a primary amine for coupling with a target protein binder.
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound as a linker is depicted below. This process involves the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand, followed by deprotection steps where necessary.
Caption: General workflow for PROTAC synthesis using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound itself is not directly involved in signaling pathways. However, as a core component of a PROTAC, it facilitates the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The logical relationship of this process is illustrated below.
Caption: Logical workflow of PROTAC-mediated protein degradation.
Conclusion
The stereoisomers of this compound are indispensable tools in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of their distinct chemical and physical properties, coupled with robust synthetic strategies, is paramount for the rational design and efficient synthesis of novel PROTAC-based therapeutics. This guide provides a foundational resource for researchers and scientists working to harness the potential of these critical molecular building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-butyl (cis-4-hydroxycyclohexyl)carbamate , 97% , 167081-25-6 - CookeChem [cookechem.com]
- 3. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 6. BOC-TRANS-4-AMINOCYCLOHEXANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 167081-25-6|tert-butyl (cis-4-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 8. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis and drug discovery. This document outlines its structural characteristics, physicochemical parameters, and available spectral data, along with generalized experimental protocols.
Chemical Identity and Structure
cis-Tert-butyl (4-hydroxycyclohexyl)carbamate, also known as cis-4-(Boc-amino)cyclohexanol, is a carbamate-protected derivative of cis-4-aminocyclohexanol. The bulky tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]
Molecular Structure:
Physicochemical Properties
The following tables summarize the key physical and chemical properties of cis-Tert-butyl (4-hydroxycyclohexyl)carbamate.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 167081-25-6 | [2],[3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [2],[3] |
| Molecular Weight | 215.29 g/mol | [2],[3] |
| Appearance | White to off-white solid/powder to crystal | [2],[4] |
| Melting Point | 95 °C | [2] |
| Boiling Point (Predicted) | 337.7 ± 31.0 °C | [2] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 12.36 ± 0.40 | [2] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | [2] |
| Organic Solvents | No specific data available, but generally soluble due to the Boc protecting group. |
Spectral Data
Comprehensive spectral data is crucial for the identification and characterization of the compound.
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Consistent with structure | [4] |
| ¹³C NMR | No specific data available in searched literature. | |
| FT-IR | No specific data available in a detailed format. | |
| Mass Spectrometry | No specific data available. General fragmentation of carbamates involves cleavage of the C-O and N-C bonds. | |
| Purity (GC) | 99.56% | [4] |
Experimental Protocols
A plausible synthetic route involves the protection of cis-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
General Synthetic Workflow:
Purification:
The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Drug Development
cis-Tert-butyl (4-hydroxycyclohexyl)carbamate serves as a valuable building block in the synthesis of various pharmaceutical compounds. The carbamate functional group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug molecule. While specific signaling pathways directly involving this compound are not documented, its utility as a synthetic intermediate is well-established. For instance, it is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines, which have potential as anti-inflammatory and antitumor agents.[2] The related trans-isomer is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the 4-(Boc-amino)cyclohexanol scaffold in modern drug discovery.[5]
Logical Relationship in Synthesis:
References
An In-Depth Technical Guide to the Synthesis and Characterization of trans-Tert-butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in the development of various pharmaceutical compounds. This document details the synthetic route, experimental protocols, and in-depth characterization of the target molecule, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.
Synthesis
The synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate is most commonly achieved through the protection of the amino group of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group. This reaction utilizes di-tert-butyl dicarbonate (Boc anhydride) as the protecting agent in the presence of a base.
A widely employed method for this synthesis involves the reaction of trans-4-aminocyclohexanol with Boc anhydride.[1][2] The use of a suitable base, such as triethylamine or poly-guanidine, facilitates the reaction, which is typically carried out in a solvent like dichloromethane.[1]
Reaction Scheme
Experimental Protocol: Synthesis of trans-tert-butyl (4-hydroxycyclohexyl)carbamate
Materials:
-
trans-4-Aminocyclohexanol
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure trans-tert-butyl (4-hydroxycyclohexyl)carbamate as a white solid.[1]
References
Spectroscopic Characterization of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for both the cis and trans isomers of this compound. These values are based on typical ranges for the functional groups present in the molecule.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (trans-isomer) | Assignment (cis-isomer) |
| ~4.50 | br s | 1H | NH | NH |
| ~3.60 | tt | 1H | CH-OH (axial) | - |
| ~4.05 | br s | - | - | CH-OH (equatorial) |
| ~3.45 | m | 1H | CH-NH | CH-NH |
| ~2.00 | m | 2H | Cyclohexyl CH₂ (axial) | Cyclohexyl CH₂ |
| ~1.85 | m | 2H | Cyclohexyl CH₂ (equatorial) | Cyclohexyl CH₂ |
| ~1.44 | s | 9H | C(CH₃)₃ | C(CH₃)₃ |
| ~1.25 | m | 4H | Cyclohexyl CH₂ | Cyclohexyl CH₂ |
| ~1.60 | br s | 1H | OH | OH |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (trans-isomer) | Assignment (cis-isomer) |
| ~155.5 | C=O (carbamate) | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ | C(CH₃)₃ |
| ~70.5 | CH-OH | CH-OH |
| ~50.0 | CH-NH | CH-NH |
| ~35.0 | Cyclohexyl CH₂ | Cyclohexyl CH₂ |
| ~31.0 | Cyclohexyl CH₂ | Cyclohexyl CH₂ |
| ~28.4 | C(CH₃)₃ | C(CH₃)₃ |
Table 3: IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3340 | Medium | N-H stretch (carbamate) |
| 2970-2850 | Strong | C-H stretch (alkane) |
| ~1685 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1250 | Strong | C-O stretch (carbamate) |
| ~1170 | Strong | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 216.16 | [M+H]⁺ |
| 215.15 | [M]⁺ |
| 159.12 | [M - C₄H₈]⁺ |
| 142.12 | [M - C₄H₉O]⁺ |
| 100.09 | [M - C₅H₉O₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile. The typical concentration is around 1 mg/mL, which is then further diluted.
-
Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, serving as one of the most widely utilized protecting groups for amines.[1] Its popularity stems from a unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group strategy, encompassing its fundamental chemical principles, detailed experimental protocols, and diverse applications in complex chemical syntheses, including peptide synthesis, natural product total synthesis, and medicinal chemistry.[1]
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2] The Boc group is chemically a tert-butyl carbamate and is typically introduced to a nucleophilic functional group by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), a commercially available and stable reagent.[1][2] This reaction converts the amine into a carbamate, which is significantly less reactive.[2]
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is a critical feature that enables the selective deprotection of different protecting groups at various stages of a complex synthesis.[3]
Mechanism of Protection and Deprotection
Boc Protection
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction.[1] The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][4] The reaction is often facilitated by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the protonated amine intermediate, although the reaction can also proceed without a base.[1][3]
Boc Deprotection
The removal of the Boc group is typically accomplished under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol are commonly used.[5] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.[6][8]
A potential issue during deprotection is the reaction of the intermediary t-butyl cation with nucleophilic residues in the substrate.[7][9] To prevent these side reactions, scavengers such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the reaction mixture to trap the electrophilic t-butyl cation.[5][7]
Applications in Organic Synthesis
Peptide Synthesis
The Boc group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS).[6] In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[6][10] The Boc SPPS workflow is a cyclical process involving the deprotection of the N-terminal Boc group, neutralization, and coupling of the next Nα-Boc protected amino acid.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. benchchem.com [benchchem.com]
Biological relevance of the carbamate functional group in drug design.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbamate functional group, characterized by its unique amide-ester hybrid nature, has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2][3] Its remarkable versatility allows it to serve as a stable peptide bond isostere, a key component of pharmacophores for enzyme inhibition, and a cleavable moiety in prodrug strategies.[1][2] This guide provides a comprehensive technical overview of the biological relevance of the carbamate functional group in drug design, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical and Pharmacokinetic Profile of Carbamate Drugs
The incorporation of a carbamate group significantly influences a drug's physicochemical properties, which in turn dictates its pharmacokinetic behavior.[4] Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides.[2] This tunable stability is a key feature exploited in drug design.[2] By strategically modifying the substituents on the nitrogen and oxygen termini of the carbamate, medicinal chemists can modulate properties such as metabolic stability, membrane permeability, and overall disposition in the body.[2][4]
Physicochemical Properties
The lipophilicity (logP) and aqueous solubility of a drug are critical determinants of its absorption and distribution. The carbamate group can be tailored to optimize these parameters.
| Drug | Therapeutic Class | LogP | Water Solubility |
| Rivastigmine | Cholinesterase Inhibitor | 2.3 (calculated) | Freely soluble |
| Felbamate | Anticonvulsant | 0.2 (calculated) | Sparingly soluble |
| Cenobamate | Anticonvulsant | 2.7 (calculated) | Slightly soluble |
| Ritonavir | HIV Protease Inhibitor | 4.4 (calculated) | Practically insoluble |
| Docetaxel | Anticancer | 3.5 (calculated) | Practically insoluble |
This table presents a selection of FDA-approved carbamate-containing drugs and their relevant physicochemical properties. LogP values are computationally estimated and solubility data is generally reported.
Pharmacokinetic Parameters
The pharmacokinetic profiles of carbamate drugs vary widely depending on their specific structure and therapeutic application. The following table summarizes key pharmacokinetic parameters for several carbamate-containing anticonvulsant drugs, providing a basis for comparison.
| Parameter | Felbamate | Carisbamate | Cenobamate |
| Oral Bioavailability (F) | >90% | Not specified | 88% |
| Apparent Oral Clearance (CL/F) | 2.43 L/hr | 35.1 - 41.4 ml/h/kg | 0.45 - 0.63 L/h |
| Apparent Volume of Distribution (Vd/F) | 51 L | Not specified | 40 - 50 L |
| Terminal Half-life (t½) | 20 - 23 hours | 11.5 - 12.8 hours | 50 - 60 hours |
| Time to Maximum Plasma Concentration (Tmax) | Not specified | 1 - 2 hours | 1 - 4 hours |
| Protein Binding | Not specified | Not specified | 60% |
This table is adapted from a comparative pharmacokinetic guide and summarizes key parameters for three carbamate-based anticonvulsant drugs.[1]
The Role of Carbamates in Enzyme Inhibition
The carbamate functional group is a well-established "warhead" for the inhibition of various enzymes, particularly serine hydrolases.[2] Carbamate inhibitors often act by covalently modifying a catalytic serine residue in the enzyme's active site, leading to its inactivation.
Acetylcholinesterase Inhibitors
A prominent class of carbamate drugs are the acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[4][5] These drugs, such as rivastigmine and physostigmine, mimic the natural substrate of AChE, acetylcholine. The carbamate moiety is transferred to the active site serine, forming a carbamoylated enzyme that is much more stable to hydrolysis than the acetylated intermediate, thus effectively inhibiting the enzyme.[5]
| Compound | Target Enzyme(s) | IC₅₀ (µM) |
| Rivastigmine | AChE, BChE | AChE: 4.7, BChE: 0.03 |
| Physostigmine | AChE, BChE | AChE: 0.007, BChE: 0.005 |
| Neostigmine | AChE, BChE | AChE: 0.01, BChE: 0.03 |
| Carbamate Derivative 10c | BChE | 0.07 |
This table presents the half-maximal inhibitory concentrations (IC₅₀) of several carbamate-based cholinesterase inhibitors. Data for rivastigmine, physostigmine, and neostigmine are compiled from various sources, while the data for the experimental compound 10c highlights the potential for potent and selective inhibition.[6]
Carbamates as Prodrugs
The carbamate linkage is frequently employed in prodrug design to improve the pharmaceutical properties of a parent drug.[2][7] This strategy can enhance aqueous solubility, increase metabolic stability to first-pass metabolism, and improve oral bioavailability.[2][7] The carbamate prodrug is designed to be cleaved in vivo by esterases or other enzymes to release the active pharmacological agent.[2]
Hydrolysis of Carbamate Prodrugs
The rate of hydrolysis of the carbamate bond is a critical factor in prodrug design, as it determines the rate and extent of active drug release.[2] The stability of the carbamate can be modulated by altering the substituents on the nitrogen and oxygen atoms.[1] For instance, N,N-disubstituted carbamates are generally more stable than their N-monosubstituted counterparts.[1]
| Prodrug | Parent Drug | Half-life (t½) in Human Plasma |
| Bambuterol | Terbutaline | ~1.3 hours |
| Irinotecan (CPT-11) | SN-38 | ~20 minutes (to form SN-38) |
| Acyloxyalkyl carbamate of Fluoxetine (A1) | Fluoxetine | ~10 minutes (for 99.5% hydrolysis) |
| Monosubstituted dopaminergic carbamates | Dopaminergic phenols | 4 - 40 minutes (at pH 7.4) |
This table summarizes the hydrolysis half-lives of several carbamate prodrugs in human plasma, demonstrating the range of cleavage rates that can be achieved.[1][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of carbamate-containing compounds.
General Synthesis of Carbamates from an Alcohol and an Isocyanate
This protocol describes a common and versatile method for the synthesis of carbamates.
Materials:
-
Alcohol (1.0 eq)
-
Isocyanate (e.g., Isopropyl isocyanate, 1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 0.05-0.1 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) and, if necessary, the catalyst (0.05-0.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the isocyanate (1.0 eq) dropwise at room temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C for less reactive alcohols like phenols) for 1 to 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbamate.
-
Purify the crude product by recrystallization or flash column chromatography if necessary.[1]
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the susceptibility of a carbamate compound to metabolism by hepatic enzymes.
Materials:
-
Test carbamate compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Prepare a stock solution of the test carbamate compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM (at a final protein concentration of, for example, 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to cold acetonitrile containing the internal standard.
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent carbamate compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
In Vivo Anticonvulsant Efficacy: The Maximal Electroshock (MES) Test in Rats
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[10][11]
Materials:
-
Male Wistar rats (100-150 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
Test carbamate compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., phenytoin)
-
Vehicle control
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight prior to the experiment, with free access to water.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test carbamate).
-
Administer the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., oral gavage).
-
At the time of predicted peak effect of the test compound (determined from prior pharmacokinetic studies), induce a maximal seizure.
-
Apply a drop of saline to the corneal electrodes and place them on the corneas of the rat.
-
Deliver an electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[11]
-
Immediately after the stimulus, observe the animal for the characteristic seizure pattern, paying close attention to the presence or absence of the tonic hindlimb extension phase.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating that the compound has provided protection against the seizure.[10][11]
-
Record the number of animals protected in each group and calculate the percentage of protection.
-
The dose of the test compound that protects 50% of the animals (ED₅₀) can be determined by probit analysis.
Visualizing Carbamate Drug Action and Evaluation
Graphviz diagrams are provided to illustrate key concepts related to the biological relevance and evaluation of carbamate drugs.
Signaling Pathway: Dual Mechanism of Action of Cenobamate
Cenobamate, a carbamate-containing anticonvulsant, is thought to exert its effects through a dual mechanism of action involving the modulation of voltage-gated sodium channels and GABA-A receptors.[3]
Experimental Workflow: In Vivo Pharmacokinetic Study
This diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a new carbamate drug candidate.
References
- 1. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of 3H-bambuterol, a carbamate prodrug of terbutaline, in blood from humans and laboratory animals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. dot | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Hydroxyl Group in Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the hydroxyl group in Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the chemical behavior of this functional group is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes in drug discovery and development. This document provides a comprehensive overview of common transformations involving the hydroxyl moiety, including oxidation, esterification, and etherification, supported by experimental data and detailed protocols.
Introduction to the Reactivity of the Hydroxyl Group
The hydroxyl group (-OH) of this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by several factors, including the steric hindrance of the bulky tert-butyloxycarbonyl (Boc) protecting group and the stereochemistry of the cyclohexyl ring (cis or trans). The lone pairs of electrons on the oxygen atom make the hydroxyl group nucleophilic, allowing it to attack electrophilic centers. Conversely, the oxygen atom can be protonated or activated by Lewis acids, turning the hydroxyl group into a good leaving group. This dual reactivity makes it a valuable handle for introducing diverse functionalities.
Key Reactions and Quantitative Data
The hydroxyl group of this compound readily participates in oxidation, esterification, and etherification reactions. The following tables summarize quantitative data from various studies, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Oxidation of this compound
| Oxidizing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Sodium hypochlorite (NaOCl) / Sodium chlorite (NaClO₂) | Dichloromethane | Room Temp. | 1 - 2 | 4-(tert-Butoxycarbonylamino)cyclohexanone | High (undisclosed) | [1] |
Table 2: Esterification of this compound
| Reagents | Coupling Agent | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Benzoic acid | DCC | DMAP | Dichloromethane | 0 to 20 | 3 | tert-Butyl (4-(benzoyloxy)cyclohexyl)carbamate | 90 | [2] |
| Carboxylic Acid | EDC·HCl | DMAP | Dichloromethane | Not specified | Not specified | Corresponding Ester | Quantitative | [3] |
Table 3: Etherification of this compound
| Electrophile | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichlorobenzonitrile | Sodium Hydride (NaH) | Dimethylacetamide (DMA) | Not specified | Not specified | tert-Butyl (4-((5-chloro-2-cyanophenyl)oxy)cyclohexyl)carbamate | Not specified | [4] |
| Unspecified Alkyl Halide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Not specified | Not specified | Corresponding Ether | 64 | [4] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are derived from established synthetic procedures and can be adapted for specific research needs.
Oxidation: Swern Oxidation
The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, avoiding the use of heavy metals.[5][6]
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO) (2.0 eq.) to the cooled solution and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM to the reaction mixture and stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the flask and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(tert-butoxycarbonylamino)cyclohexanone.
Esterification: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.[7][8]
Protocol:
-
To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in anhydrous DCM, add 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the solution and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired ester.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[9]
Protocol:
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the corresponding ether.
Visualizing Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the underlying reaction mechanisms.
Caption: Workflow for the Swern Oxidation of this compound.
Caption: Mechanism of the Steglich Esterification.
Caption: Workflow for the Williamson Ether Synthesis.
Conclusion
The hydroxyl group of this compound is a key functional moiety that enables a wide range of chemical modifications. This guide has provided a detailed overview of its reactivity in oxidation, esterification, and etherification reactions, supported by quantitative data and experimental protocols. By understanding the principles and practical aspects of these transformations, researchers can effectively utilize this versatile intermediate in the synthesis of complex molecules for drug discovery and other applications. The provided workflows and mechanisms offer a visual guide to aid in experimental design and execution.
References
- 1. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Key Differences Between Cis and Trans Isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate are pivotal building blocks in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Their distinct stereochemistry profoundly influences their physical properties, reactivity, and, most critically, their biological activity when incorporated as linkers in these targeted protein degraders. This technical guide provides an in-depth analysis of the key differences between these two isomers, focusing on their physicochemical properties, spectral data, synthesis, and separation, as well as their role in drug development.
Physicochemical and Spectral Properties
The spatial arrangement of the hydroxyl and tert-butoxycarbonylamino groups on the cyclohexane ring dictates the distinct physical and spectral properties of the cis and trans isomers. The trans isomer, with both substituents in equatorial positions in the more stable chair conformation, generally exhibits higher stability and a higher melting point compared to the cis isomer, where one substituent is forced into an axial position.
Table 1: Physicochemical Properties
| Property | Cis Isomer | Trans Isomer |
| IUPAC Name | cis-tert-butyl (4-hydroxycyclohexyl)carbamate | trans-tert-butyl (4-hydroxycyclohexyl)carbamate |
| CAS Number | 167081-25-6[1] | 111300-06-2 |
| Molecular Formula | C₁₁H₂₁NO₃[1] | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol [1] | 215.29 g/mol |
| Melting Point | 95 °C[1] | ~135-139 °C |
| Appearance | White to light yellow powder/crystal[1] | White solid |
| Solubility | Slightly soluble in water[1] | Data not readily available |
Table 2: Comparative Spectral Data
The stereoisomerism of these compounds leads to distinct signals in their ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the cyclohexane ring.
| ¹H NMR (CDCl₃) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| C1-H (CH-N) | Broad multiplet, ~3.6-3.8 ppm | Broad multiplet, ~3.4-3.6 ppm |
| C4-H (CH-O) | Broad multiplet, ~4.0-4.2 ppm | Broad multiplet, ~3.6-3.8 ppm |
| Cyclohexane-H | 1.2-2.2 ppm | 1.0-2.1 ppm |
| -C(CH₃)₃ | Singlet, ~1.45 ppm | Singlet, ~1.44 ppm |
| -NH | Broad singlet | Broad singlet |
| -OH | Broad singlet | Broad singlet |
| ¹³C NMR (CDCl₃) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| C=O | ~155-156 ppm | ~155-156 ppm |
| -C(CH₃)₃ | ~79-80 ppm | ~79-80 ppm |
| C4 (CH-O) | ~66-68 ppm | ~70-72 ppm |
| C1 (CH-N) | ~48-50 ppm | ~50-52 ppm |
| Cyclohexane-C | ~30-35 ppm | ~31-36 ppm |
| -C(CH₃)₃ | ~28.5 ppm | ~28.5 ppm |
| IR Spectroscopy (cm⁻¹) | Cis Isomer (Predicted) | Trans Isomer (Predicted) |
| O-H Stretch | ~3400 (broad) | ~3400 (broad) |
| N-H Stretch | ~3350 | ~3350 |
| C-H Stretch (sp³) | ~2850-2950 | ~2850-2950 |
| C=O Stretch (carbamate) | ~1680-1700 | ~1680-1700 |
| N-H Bend | ~1520 | ~1520 |
| C-O Stretch | ~1050-1150 | ~1050-1150 |
Experimental Protocols
The synthesis and separation of the cis and trans isomers of this compound require stereocontrolled methods.
Synthesis
The synthesis typically involves two key steps: the stereoselective synthesis of the corresponding cis- or trans-4-aminocyclohexanol precursor, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Logical Workflow for Isomer Synthesis
Caption: General synthetic routes to cis and trans isomers.
Protocol for Boc Protection of 4-Aminocyclohexanol:
-
Dissolve 4-aminocyclohexanol (cis or trans isomer) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure cis or trans isomer of this compound.
Separation
High-performance liquid chromatography (HPLC) is a common and effective method for the separation and analysis of the cis and trans isomers.
HPLC Separation Workflow
Caption: General workflow for HPLC-based isomer separation.
General HPLC Protocol:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is often effective for separating stereoisomers.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol is commonly used. The ratio of the solvents is optimized to achieve the best separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carbamate group absorbs, usually around 210-220 nm.
-
Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.
Role in Drug Development: PROTACs
The primary application of these isomers in drug development is as linkers in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
PROTAC Mechanism of Action
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
The stereochemistry of the linker, determined by the cis or trans nature of the this compound unit, is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's geometry dictates the relative orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer.
-
Cis Isomers: The 1,4-diaxial/equatorial relationship of the connection points in the cis isomer results in a more kinked and rigid linker geometry. This can be advantageous in pre-organizing the PROTAC for optimal binding in the ternary complex, potentially leading to higher degradation efficacy.
-
Trans Isomers: The 1,4-diequatorial arrangement in the trans isomer leads to a more linear and extended linker. This can provide greater flexibility, which may be necessary to accommodate the binding surfaces of different target proteins and E3 ligases.
The choice between a cis or trans isomer as a linker is therefore a critical design element in PROTAC development, with the optimal choice being dependent on the specific target protein and E3 ligase pair. The subtle yet significant differences in their three-dimensional structures can have a profound impact on the potency and selectivity of the resulting PROTAC degrader.[2][3][][5][6][7]
Conclusion
The cis and trans isomers of this compound, while chemically similar, exhibit key differences in their physical, spectral, and, most importantly, their functional properties in the context of drug development. A thorough understanding of these differences, supported by detailed analytical characterization and stereocontrolled synthesis, is essential for the rational design of effective PROTACs and other advanced therapeutic agents. The data and protocols presented in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Availability and Technical Guide for Tert-butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for Tert-butyl (4-hydroxycyclohexyl)carbamate. This compound, a valuable building block in medicinal chemistry, notably serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers. It is typically offered as a mixture of cis and trans isomers, or as the individual stereoisomers. Researchers should carefully consider the isomeric purity required for their specific application, as the spatial orientation of the hydroxyl and carbamate groups can significantly influence the biological activity and pharmacokinetic properties of derivative molecules.
Below is a summary of representative suppliers and their typical product offerings. Please note that catalog numbers, purity, and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Name(s) | CAS Number(s) | Typical Purity | Notes |
| MedChemExpress | This compound | 224309-64-2 (mixture) | >98% | Often marketed as a PROTAC linker. |
| Sigma-Aldrich | Tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | ≥95% | |
| Tert-butyl (trans-4-hydroxycyclohexyl)carbamate | 111300-06-2 | ≥95% | ||
| BLD Pharm | This compound | 224309-64-2 (mixture) | ≥97% | Also offers cis and trans isomers separately. |
| Tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | ≥97% | ||
| Tert-butyl n-[trans-4-hydroxycyclohexyl]carbamate | 111300-06-2 | ≥97% | ||
| Oakwood Chemical | tert-butyl (cis-4-hydroxycyclohexyl)carbamate | 167081-25-6 | 97% | |
| ChemicalBook | TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 | 98%, 99%+ HPLC | Lists multiple suppliers with varying purities. |
| Coolpharm Ltd | This compound | 224309-64-2 (mixture) | >98% | Certificate of Analysis available upon request. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-protection of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O). The starting material, 4-aminocyclohexanol, is commercially available as a mixture of cis and trans isomers. The separation of these isomers can be performed either on the final product or on the starting material, most commonly by column chromatography.
General Experimental Protocol for the Synthesis of this compound (Cis/Trans Mixture)
This protocol is adapted from established procedures for the Boc-protection of amines.
Materials:
-
4-Aminocyclohexanol (cis/trans mixture)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM).
-
Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.
-
Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Isomer Separation:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes to elute the products. The trans isomer is typically less polar and will elute before the more polar cis isomer.
-
Combine the fractions containing the pure isomers and concentrate under reduced pressure to yield the products as white to off-white solids.
-
Characterization Data:
-
Molecular Formula: C₁₁H₂₁NO₃
-
Molecular Weight: 215.29 g/mol
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz):
-
Trans isomer: δ ~3.55 (m, 1H), ~3.45 (m, 1H), ~1.95 (m, 4H), ~1.44 (s, 9H), ~1.25 (m, 4H).
-
Cis isomer: δ ~3.80 (m, 1H), ~3.60 (m, 1H), ~1.65 (m, 4H), ~1.45 (s, 9H), ~1.40 (m, 4H). (Note: Exact chemical shifts may vary depending on the solvent and instrument.)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Trans isomer: δ ~155.5, ~79.2, ~70.5, ~48.0, ~34.5, ~28.4.
-
Cis isomer: δ ~155.6, ~79.3, ~66.0, ~44.5, ~30.5, ~28.4. (Note: Exact chemical shifts may vary depending on the solvent and instrument.)
-
Diagrams
Caption: Synthesis of this compound.
Caption: Purification and Isomer Separation Workflow.
Methodological & Application
Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the N-tert-butoxycarbonylation (Boc) protection of 4-aminocyclohexanol. Included are a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This guide is intended to facilitate the efficient and reproducible synthesis of this important building block.
Introduction
This compound is a bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients. The presence of a protected amine and a free hydroxyl group allows for selective functionalization, making it a versatile tool in multi-step synthetic routes. The most common method for its preparation is the protection of the amino group of 4-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). This reaction is generally high-yielding and proceeds under mild conditions.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminocyclohexanol Hydrochloride | 1.0 equivalent | [1] |
| Poly(4-vinylpyridine) (or other suitable base) | 2.0 equivalents | [1] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | 1.5 equivalents | [1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 - 24 hours | [1] |
| Product Characteristics | ||
| Molecular Formula | C₁₁H₂₁NO₃ | [2][3] |
| Molecular Weight | 215.29 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 97% (by NMR) | [2] |
| Reported Yield | High | [1] |
Experimental Protocol
This protocol is based on established procedures for the Boc protection of amines.[1]
Materials:
-
4-Aminocyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Poly(4-vinylpyridine) or Triethylamine (TEA) as a base
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol hydrochloride (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous dichloromethane to the flask to create a suspension. To this, add the base (e.g., poly(4-vinylpyridine), 2.0 eq.). Stir the mixture at room temperature.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.5 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension of the amine hydrochloride and base at room temperature over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the base hydrochloride salt.
-
Wash the filtrate with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Product: Remove the dichloromethane solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle with care and avoid inhalation.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for Boc protection of 4-aminocyclohexanol.
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for Tert-butyl (4-hydroxycyclohexyl)carbamate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own ubiquitin-proteasome system for selective protein degradation.[1] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2][3]
Tert-butyl (4-hydroxycyclohexyl)carbamate is a valuable building block for the synthesis of PROTAC linkers. The cyclohexane ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex and enhancing degradation efficiency compared to more flexible alkyl or polyethylene glycol (PEG) linkers.[4] The hydroxyl group offers a convenient handle for further chemical modification and attachment to either the POI-binding ligand or the E3 ligase ligand, while the Boc-protected amine allows for controlled, sequential synthesis.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for a clinically advanced PROTAC, Bavdegalutamide (ARV-110), which incorporates a derivative of this compound in its linker structure.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 nM | >90% | [5][6] |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Cereblon (CRBN) | LNCaP | < 1 nM | ~85% | [5][7] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: PROTAC-mediated degradation of a target protein.
General Experimental Workflow for PROTAC Evaluation
The development and characterization of a novel PROTAC follows a systematic workflow to assess its efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a generalized, two-step approach for synthesizing a PROTAC. The example of ARV-110 synthesis demonstrates a specific application of this linker.[8]
Part 1: Coupling of this compound to a POI Ligand
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-binding ligand containing a suitable reactive group (e.g., a chloronitrile as in the synthesis of an ARV-110 precursor) and this compound (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dimethylacetamide - DMA).
-
Addition of Base: Add a suitable base, such as sodium hydride (NaH, 1.5 equivalents), portion-wise at 0 °C to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.
Part 2: Deprotection and Coupling to E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified intermediate from Part 1 in a suitable solvent (e.g., methanol or dichloromethane). Add an acid, such as hydrochloric acid (HCl, 4M solution in dioxane or as a methanolic solution), and stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS). Remove the solvent under reduced pressure to obtain the amine salt.
-
Amide Coupling: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid moiety (1.0 equivalent) in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent, such as HATU (1.1 equivalents), and an amine base, like diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture for 15 minutes to activate the carboxylic acid.
-
Final PROTAC Synthesis: Add the deprotected amine salt from the previous step to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC) to yield the final product.
Protocol 2: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.[4]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][9]
Protocol 3: Immunoprecipitation for Detection of Protein Ubiquitination
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[10]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5-10 times the DC50). To allow for the accumulation of ubiquitinated proteins, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment.[10]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in RIPA buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes. Boil the lysates for 10 minutes.
-
Immunoprecipitation: Dilute the lysates with a buffer lacking SDS to reduce the final SDS concentration to 0.1%. Pre-clear the lysates with Protein A/G agarose beads. Immunoprecipitate the target protein by incubating the pre-cleared lysate with a specific primary antibody overnight at 4 °C.
-
Capture and Washing: Add Protein A/G agarose beads to capture the antibody-protein complexes. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against ubiquitin. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 12. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Boc Protection of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis. Its popularity stems from its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This document provides a detailed guide for the Boc protection of primary and secondary amines using di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for this transformation.[2]
Core Principles of Boc Protection
The Boc group serves to temporarily mask the nucleophilicity and basicity of an amine, allowing for chemical modifications at other sites of a molecule that would otherwise be incompatible with a free amine.[3] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O, forming a stable carbamate.[4]
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions for removing the benzyloxycarbonyl (Cbz) group.[3][5] This orthogonality is crucial in complex synthetic strategies like solid-phase peptide synthesis (SPPS).[3]
Reaction Mechanism
The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the carbonyl carbons of the (Boc)₂O, leading to a tetrahedral intermediate.[3] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[2][6] The evolution of CO₂ gas helps to drive the reaction to completion.[4] The reaction can be performed with or without a base; however, the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is common to neutralize the protonated amine and accelerate the reaction.[5]
Mechanism of base-catalyzed Boc protection.
Experimental Protocols
The following are generalized protocols for the Boc protection of primary and secondary amines. The choice of solvent and base can be adapted depending on the substrate's solubility and reactivity.
Protocol 1: Standard Boc Protection of a Primary Amine
This protocol is a general and widely applicable method for the Boc protection of primary amines.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in DCM or THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[3]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq), either solid or dissolved in a minimal amount of the reaction solvent, to the stirring solution.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.[4]
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.[1]
-
Dissolve the residue in an organic solvent like ethyl acetate.[7]
-
Wash the organic layer sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[1]
-
-
Purification: If necessary, purify the product by column chromatography on silica gel.[7]
Protocol 2: Boc Protection of a Secondary Amine
This protocol is suitable for the Boc protection of various secondary amines.
Materials:
-
Secondary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the secondary amine (1.0 eq) in anhydrous THF or DCM.[7]
-
Base Addition: Add TEA or DIPEA (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.[7]
-
Reagent Addition: Add a solution of (Boc)₂O (1.1-1.5 eq) in a minimal amount of the reaction solvent dropwise to the stirring amine solution.[7]
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up:
-
Upon completion, remove the solvent under reduced pressure.[7]
-
Dissolve the residue in an organic solvent such as ethyl acetate.[7]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[7]
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[7]
Quantitative Data Summary
The following tables summarize representative examples of Boc protection of various primary and secondary amines under different reaction conditions. Yields are highly dependent on the specific substrate and reaction scale.
Table 1: Boc Protection of Primary Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | TEA | DCM | Room Temp | 1 - 12 | High[4] |
| Aniline | NaOH | Dioxane/Water | Room Temp | 2 - 16 | High[4] |
| Glycine methyl ester | NaHCO₃ | Dioxane/Water | Room Temp | 2 - 16 | >95 |
| Various Amines | - | Water | Room Temp | 0.2 - 1 | 90-98[8] |
Table 2: Boc Protection of Secondary Amines
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | TEA | THF | Room Temp | 2 - 12 | High[7] |
| N-Methylbenzylamine | DMAP | Acetonitrile | Room Temp | 1 - 12 | High |
| Dibenzylamine | TEA | DCM | Room Temp | 2 - 12 | >90 |
| Pyrrolidine | (Boc)₂O neat | - | 50 | 1 | >95 |
Deprotection of Boc-Protected Amines
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent are commonly used.[9][10]
Protocol 3: General Deprotection of a Boc-Protected Amine using TFA
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in DCM (a common concentration is a 25-50% solution of TFA in DCM).[4]
-
Acid Addition: Add TFA to the solution and stir at room temperature.[4]
-
Reaction: The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.[4]
-
Work-up:
-
Remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt.[4]
-
To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base like saturated NaHCO₃ solution.[3]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[3]
-
Experimental Workflow Diagram
The general workflow for the Boc protection of amines is outlined below.
General experimental workflow for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
Application of Tert-butyl (4-hydroxycyclohexyl)carbamate in the Synthesis of Peptide-Based PROTACs
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (4-hydroxycyclohexyl)carbamate is a bifunctional linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable." In the context of peptide-based therapeutics, this compound serves as a crucial component to connect a target-protein-binding peptide, synthesized via Solid-Phase Peptide Synthesis (SPPS), to an E3 ligase ligand.
The structure of this compound, featuring a hydroxyl group and a Boc-protected amine on a cyclohexane scaffold, allows for a sequential and controlled conjugation strategy. This is essential for the modular assembly of peptide-PROTACs. The cyclohexane ring provides a semi-rigid spacer, which can be advantageous for optimizing the spatial orientation of the peptide and the E3 ligase ligand to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Core Principles and Strategy
The application of this compound in the synthesis of peptide-PROTACs involves a two-stage conjugation process after the peptide has been synthesized, purified, and characterized. The general strategy is as follows:
-
Peptide Synthesis: The target-protein-binding peptide is first synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc/tBu chemistry.
-
First Conjugation: The purified peptide is conjugated to the this compound linker. This is typically achieved by forming a bond between a functional group on the peptide (e.g., the C-terminal carboxyl group) and the hydroxyl group of the linker.
-
Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions to expose a primary amine.
-
Second Conjugation: The E3 ligase ligand is then coupled to the newly exposed amine on the linker to complete the synthesis of the peptide-PROTAC.
This modular approach allows for the synthesis and purification of intermediates, which is critical for ensuring the purity of the final peptide-PROTAC conjugate.
Experimental Protocols
Protocol 1: Synthesis of Peptide-Linker Intermediate via C-Terminal Esterification
This protocol describes the conjugation of a purified peptide with a free C-terminal carboxylic acid to the hydroxyl group of this compound.
Materials:
-
Purified peptide with a free C-terminus (1 eq.)
-
This compound (1.5 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.5 eq.) or Diisopropylcarbodiimide (DIC) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified peptide (1 eq.) and this compound (1.5 eq.) in anhydrous DCM or DMF.
-
Catalyst Addition: Add DMAP (0.1 eq.) to the reaction mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DCC or DIC (1.5 eq.) to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by LC-MS to check for the formation of the desired peptide-linker conjugate.
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If DIC was used, the diisopropylurea byproduct is more soluble and will be removed during purification.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by RP-HPLC to isolate the peptide-linker intermediate.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Boc Deprotection of the Peptide-Linker Intermediate
This protocol describes the removal of the Boc protecting group from the peptide-linker conjugate to prepare for the coupling of the E3 ligase ligand.
Materials:
-
Purified peptide-linker intermediate (1 eq.)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether for precipitation
Procedure:
-
Deprotection Solution: Prepare a solution of 20-50% TFA in DCM.
-
Reaction: Dissolve the purified peptide-linker intermediate in the TFA/DCM solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the Boc group.
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.
-
The resulting amine is typically obtained as a TFA salt.
-
-
Precipitation and Isolation: Precipitate the deprotected peptide-linker by adding the concentrated solution to cold diethyl ether. Isolate the product by centrifugation and decantation.
Protocol 3: Coupling of the E3 Ligase Ligand to the Deprotected Peptide-Linker
This protocol outlines the final step of coupling an E3 ligase ligand with a carboxylic acid functionality to the deprotected peptide-linker.
Materials:
-
Deprotected peptide-linker (TFA salt) (1 eq.)
-
E3 ligase ligand with a carboxylic acid functionality (1.2 eq.)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.) or a similar coupling agent.
-
N,N-Diisopropylethylamine (DIPEA) (3-4 eq.)
-
Anhydrous DMF
-
RP-HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.
-
Activation: Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Addition of Peptide-Linker and Base: Dissolve the deprotected peptide-linker (1 eq.) in a minimal amount of DMF and add it to the reaction mixture. Add DIPEA (3-4 eq.) dropwise. The base will neutralize the TFA salt and facilitate the coupling reaction.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final peptide-PROTAC conjugate by RP-HPLC.
-
Characterization: Confirm the identity, purity, and integrity of the final product by mass spectrometry and analytical HPLC.
Data Presentation
The efficiency of each conjugation and deprotection step is crucial for the overall yield of the final peptide-PROTAC. The following tables provide representative data for similar reactions found in the literature. Actual results may vary depending on the specific peptide sequence and E3 ligase ligand used.
Table 1: Representative Coupling Efficiencies for Esterification of Peptides to Hydroxyl-Containing Linkers
| Peptide Sequence (Example) | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) |
| Ac-Gly-Phe-Asp-OH | DCC/DMAP | DCM | 24 | 60-75 |
| Ac-Val-Ala-Leu-OH | DIC/DMAP | DMF | 18 | 65-80 |
Table 2: Representative Yields for Boc Deprotection and Subsequent Amide Coupling
| Intermediate | Deprotection Conditions | Subsequent Coupling Agent | Overall Yield (2 steps, %) |
| Peptide-Linker-Boc | 50% TFA in DCM, 1h | HATU/DIPEA | 70-85 |
| Small Molecule-Linker-Boc | 20% TFA in DCM, 2h | EDC/HOBt | 75-90 |
Visualizations
Workflow for Peptide-PROTAC Synthesis
The following diagram illustrates the overall workflow for the synthesis of a peptide-PROTAC using this compound as a linker.
Caption: Overall workflow for peptide-PROTAC synthesis.
Signaling Pathway of PROTAC Action
This diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Application Notes and Protocols for the Synthesis of Novel Drug Candidates Using Tert-butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Tert-butyl (4-hydroxycyclohexyl)carbamate as a versatile building block in the synthesis of novel drug candidates. This document focuses on its application in the development of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, two prominent classes of modern therapeutics.
Introduction
This compound is a bifunctional molecule incorporating a Boc-protected amine and a secondary alcohol on a cyclohexane scaffold. This combination of functionalities makes it an excellent linker or scaffold component in medicinal chemistry. The Boc-protected amine offers a stable yet readily deprotectable nitrogen nucleophile, while the hydroxyl group provides a convenient handle for etherification or esterification reactions. The cyclohexane ring imparts a degree of conformational rigidity to the linker, which can be crucial for optimizing the binding of a drug candidate to its biological target.
Application 1: Synthesis of PROTAC Degraders
This compound is a key building block in the synthesis of PROTACs, a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. A prominent example is the synthesis of Bavdegalutamide (ARV-110), an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is being investigated for the treatment of prostate cancer.[1][2][3]
Signaling Pathway: PROTAC-mediated Androgen Receptor Degradation
PROTACs like ARV-110 function by simultaneously binding to the target protein (Androgen Receptor) and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
The synthesis of ARV-110 involves a multi-step sequence. The initial key steps utilizing this compound are the formation of an ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by the deprotection of the Boc group.
Protocol 1: Synthesis of Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate (ARV-110 Intermediate)
This protocol describes the SNAr reaction between 2,4-dichlorobenzonitrile and this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 2,4-Dichlorobenzonitrile | 1.0 | 172.01 | (To be calculated) |
| This compound | 1.1 | 215.29 | (To be calculated) |
| Sodium Hydride (60% dispersion in oil) | 1.5 | 24.00 | (To be calculated) |
| N,N-Dimethylacetamide (DMA) | - | 87.12 | (Sufficient volume) |
Procedure:
-
To a solution of this compound (1.1 eq) in anhydrous N,N-Dimethylacetamide (DMA) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 2,4-dichlorobenzonitrile (1.0 eq) in DMA dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Protocol 2: Boc Deprotection to Yield 4-(2-chloro-4-cyanophenoxy)cyclohexan-1-amine
This protocol describes the removal of the Boc protecting group under acidic conditions.
| Reagent | Molar Eq. | Concentration | Amount |
| Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate | 1.0 | - | (To be calculated) |
| HCl in 1,4-Dioxane | 5-10 | 4 M | (To be calculated) |
| 1,4-Dioxane | - | - | (Sufficient volume) |
Procedure:
-
Dissolve Tert-butyl (4-(2-chloro-4-cyanophenoxy)cyclohexyl)carbamate (1.0 eq) in anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired amine salt.
Synthetic Workflow
Application 2: Synthesis of Kinase Inhibitors
The 4-aminocyclohexanol scaffold, derived from this compound, is also a valuable component in the design of kinase inhibitors. The cyclohexane ring can serve as a rigid scaffold to orient pharmacophoric groups for optimal interaction with the kinase active site. While a direct synthesis of a marketed kinase inhibitor from this specific building block is not prominently documented in publicly available literature, its utility can be exemplified through the synthesis of inhibitors targeting Janus Kinases (JAKs) or Phosphoinositide 3-kinases (PI3Ks), where similar aminocyclohexanol moieties are often employed.
Signaling Pathway: Janus Kinase (JAK)-STAT Signaling
The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling.
Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Scaffold
The following is a generalized protocol for the incorporation of the 4-aminocyclohexanol moiety into a heterocyclic core, a common feature of many kinase inhibitors. This example uses a Suzuki coupling reaction.
Protocol 3: Suzuki Coupling of a Heterocyclic Core with a Cyclohexylboronic Ester
This protocol assumes the prior synthesis of a boronic ester derivative of this compound.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Halogenated Heterocyclic Core | 1.0 | (Varies) | (To be calculated) |
| Boc-4-aminocyclohexylboronic acid pinacol ester | 1.2 | (Varies) | (To be calculated) |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | (To be calculated) |
| K₂CO₃ | 2.0 | 138.21 | (To be calculated) |
| 1,4-Dioxane/Water | - | - | (e.g., 4:1 mixture) |
Procedure:
-
To a reaction vessel, add the halogenated heterocyclic core (1.0 eq), the Boc-4-aminocyclohexylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the coupled product.
-
The Boc group can then be deprotected using the procedure outlined in Protocol 2 to yield the final amine, which can be further functionalized if necessary.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex drug candidates. Its utility in constructing both PROTACs and kinase inhibitors highlights its importance in modern medicinal chemistry. The protocols provided herein offer a foundation for the synthesis of novel therapeutics utilizing this key intermediate. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arvinas Receives Fast Track Designation for its Targeted Protein Degrader ARV-110 as a Treatment for Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]
Application Notes and Protocols for the Cleavage of the Boc Group from Tert-butyl (4-hydroxycyclohexyl)carbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed experimental protocols for the cleavage of the Boc group from Tert-butyl (4-hydroxycyclohexyl)carbamate, a key intermediate in the synthesis of various biologically active molecules. The information is intended for researchers, scientists, and professionals in the field of drug development.
The deprotection of a Boc-protected amine is an acid-catalyzed process.[2] The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid.[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5] The unstable carbamic acid subsequently undergoes spontaneous decarboxylation to yield the free amine, which is typically protonated by the acid in the reaction mixture to form an amine salt.[3][5] The tert-butyl cation generated can be quenched by nucleophiles or can deprotonate to form isobutylene gas.[4][6]
Comparative Data of Experimental Conditions
The following table summarizes various acidic conditions reported for the deprotection of Boc-protected amines, which are applicable to this compound.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Notes |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 18 h | High | A common and effective method.[7] Work-up is required to remove excess TFA.[7] |
| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temperature | 2 - 24 h | High | The product often precipitates as the hydrochloride salt, simplifying isolation.[8] |
| 3 | Hydrochloric acid (HCl) | Methanol (MeOH) | Room Temperature | Not specified | Not specified | A specific example for a closely related substrate has been reported.[9] |
| 4 | p-Toluenesulfonic acid (p-TsOH) | None (Solvent-free) | Room Temperature | 10 min | >98% | A rapid and environmentally friendly mechanochemical method.[10] |
| 5 | Oxalyl chloride | Methanol (MeOH) | Room Temperature | 1 - 4 h | Up to 90% | A mild method suitable for substrates with other acid-labile groups.[11] |
Experimental Protocols
This protocol is a standard and highly effective method for Boc deprotection.[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add trifluoroacetic acid to the solution. The amount of TFA can range from 25% v/v to a 1:1 mixture with DCM.[7][12]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours.[7]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
This method is widely used, and the product often precipitates as the hydrochloride salt, which can be easily isolated.[8]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[8]
-
Upon completion, the product will often precipitate as the hydrochloride salt.
-
The solid can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[8]
-
Dry the product under vacuum to yield the hydrochloride salt of (4-aminocyclohexyl)methanol.
This method has been successfully applied to a very similar substrate, tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate.[9]
Materials:
-
This compound
-
Hydrochloric acid (e.g., concentrated HCl or a solution of HCl in methanol)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of HCl in methanol or concentrated HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the product.
-
Further purification, such as recrystallization, may be performed if necessary.[9]
Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for Designing PROTACs with Varying Linker Lengths using Tert-butyl (4-hydroxycyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The linker is a critical component of a PROTAC, as its length, rigidity, and composition directly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[4][5]
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of a series of PROTACs with linkers of varying lengths, derived from Tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile building block allows for the systematic modification of the linker length to optimize the degradation efficiency of the resulting PROTACs.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery.[6] The PROTAC molecule facilitates the formation of a ternary complex, which leads to the polyubiquitination of the target protein by the E3 ligase. This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3]
Figure 1: PROTAC-mediated protein degradation pathway.
Design and Synthesis of PROTACs with Varying Linker Lengths
The synthesis of a PROTAC library with varying linker lengths using this compound derivatives allows for a systematic investigation of the structure-activity relationship (SAR). The general strategy involves a modular approach where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.
Synthetic Workflow
The synthesis begins with the modification of this compound to introduce reactive handles for subsequent coupling reactions. By employing homologous building blocks, a series of linkers with increasing lengths can be generated. These linkers are then conjugated to a selected E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and a target protein ligand.
Figure 2: General workflow for PROTAC synthesis.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of the synthesized PROTACs is evaluated by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. This data is crucial for understanding the impact of linker length on degradation potency.
| PROTAC ID | Linker Length (n) | Linker Atoms | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 1 | 8 | 550 | 65 |
| PROTAC-2 | 2 | 11 | 50 | 95 |
| PROTAC-3 | 3 | 14 | 120 | 88 |
| PROTAC-4 | 4 | 17 | 300 | 75 |
| Table 1: Illustrative degradation data for a series of PROTACs with varying linker lengths. Data is hypothetical and for demonstration purposes. |
| PROTAC ID | Target Protein Binding (IC50, nM) | E3 Ligase Binding (IC50, nM) | Cell Viability (IC50, µM) |
| PROTAC-1 | 25 | 150 | >10 |
| PROTAC-2 | 28 | 145 | 5.2 |
| PROTAC-3 | 30 | 155 | 8.1 |
| PROTAC-4 | 26 | 160 | >10 |
| Table 2: Illustrative biochemical and cellular characterization of PROTACs. Data is hypothetical and for demonstration purposes. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of PROTACs with Varying Linker Lengths
This protocol describes a general procedure for the synthesis of a PROTAC library.
Part A: Synthesis of Linker-E3 Ligase Ligand Conjugate
-
Modification of this compound: Introduce a reactive group (e.g., a tosylate or a halide) at the hydroxyl position. For varying linker lengths, react the hydroxyl group with linkers of different chain lengths (e.g., using Williamson ether synthesis with di-halogenated alkanes of varying lengths).
-
Deprotection: Remove the Boc protecting group from the amine using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Conjugation to E3 Ligase Ligand: Couple the deprotected amine of the linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Purification: Purify the Linker-E3 Ligase Ligand Conjugate by flash column chromatography on silica gel.
Part B: Synthesis of the Final PROTAC
-
Activation of Target Protein Ligand: If the target protein ligand has a suitable functional group (e.g., a phenol), it can be coupled to the other end of the linker (which should have a corresponding reactive group, e.g., a halide) via nucleophilic substitution.
-
Final Coupling: Alternatively, if the linker has a terminal carboxylic acid, activate it with HATU/DIPEA and then add the amine-functionalized target protein ligand.
-
Purification: Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the final PROTACs using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein.[3][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Determine DC50 and Dmax values by fitting the data to a dose-response curve.
-
Figure 3: Experimental workflow for Western Blot analysis.
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced formation of the ternary complex.[8]
-
Cell Treatment and Lysis:
-
Treat cells expressing the target protein and the E3 ligase with the optimal concentration of the PROTAC or a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein, the E3 ligase, and a negative control protein. The presence of both the target protein and the E3 ligase in the immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
-
Protocol 4: Cell Viability Assay
This protocol assesses the cytotoxic effect of the PROTACs.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The systematic variation of linker length is a crucial step in the optimization of PROTACs. The use of this compound derivatives provides a versatile scaffold for the synthesis of a focused library of PROTACs with different linker lengths. The detailed protocols provided herein offer a comprehensive guide for the synthesis, characterization, and biological evaluation of these novel protein degraders. The resulting data will enable researchers to establish a clear structure-activity relationship and identify the optimal linker length for achieving potent and selective degradation of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Anti-inflammatory Agents from Tert-butyl (4-hydroxycyclohexyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of potent anti-inflammatory agents, specifically Janus Kinase (JAK) inhibitors, utilizing Tert-butyl (4-hydroxycyclohexyl)carbamate as a key starting material. The protocols focus on the synthesis of a pyrazolo[3,4-d]pyrimidine core, a well-established scaffold in the development of kinase inhibitors. The methodologies described herein are based on established synthetic routes and provide a framework for the laboratory-scale preparation of these targeted anti-inflammatory compounds.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling of numerous cytokines and growth factors involved in inflammation and immunity. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade downstream of these receptors. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, inhibitors of JAKs have emerged as an important class of therapeutic agents for these conditions.
Signaling Pathway: The JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response. JAK inhibitors act by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Experimental Protocols
The following protocols describe a synthetic route to a pyrazolo[3,4-d]pyrimidine-based JAK inhibitor, starting from this compound.
Synthetic Workflow
The overall synthetic strategy involves the oxidation of the starting alcohol to a ketone, followed by a series of reactions to construct the piperidine ring with the correct stereochemistry and functionalization, and finally the coupling with the pyrazolo[3,4-d]pyrimidine core.
Caption: A simplified workflow for the synthesis of the target anti-inflammatory agent.
Step 1: Oxidation of this compound
Objective: To synthesize Tert-butyl (4-oxocyclohexyl)carbamate.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tert-butyl (4-oxocyclohexyl)carbamate as a white solid.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Tert-butyl (4-oxocyclohexyl)carbamate | C₁₁H₁₉NO₃ | 213.27 | 90-95 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (br s, 1H), 2.90-2.70 (m, 1H), 2.50-2.30 (m, 4H), 2.20-2.00 (m, 4H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 210.5, 155.2, 80.1, 48.5, 41.2, 37.8, 28.4.
Step 2: Synthesis of the Piperidine Intermediate
The synthesis of the chiral piperidine intermediate from Tert-butyl (4-oxocyclohexyl)carbamate is a multi-step process that can be achieved through various published methods, often involving reductive amination and subsequent stereoselective transformations to install the desired stereochemistry. For the purpose of this protocol, we will refer to a generalized procedure leading to a key intermediate for JAK inhibitors.
Step 3: Coupling with 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
Objective: To synthesize the final pyrazolo[3,4-d]pyrimidine product.
Materials:
-
Key Piperidine Intermediate (from Step 2)
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of the Key Piperidine Intermediate (1.0 eq) in NMP, add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final product.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Final Pyrazolo[3,4-d]pyrimidine Product | Varies | Varies | 60-75 |
Biological Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their inhibitory activity against the Janus kinases. The in vitro activity is typically determined using enzymatic assays that measure the phosphorylation of a substrate peptide by the respective JAK isoform.
Data Presentation:
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Final Pyrazolo[3,4-d]pyrimidine Product (Example) | 10-50 | 50-200 | 1-10 | 100-500 |
| Tofacitinib (Reference) | 1.2 | 20 | 1.1 | 344 |
Note: The IC₅₀ values presented are representative and will vary depending on the specific final compound synthesized.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of pyrazolo[3,4-d]pyrimidine-based anti-inflammatory agents from this compound. This starting material serves as a versatile building block for the construction of complex piperidine intermediates that are crucial for the activity of many JAK inhibitors. The provided methodologies, along with the illustrative data and diagrams, are intended to support researchers and drug development professionals in the exploration of novel anti-inflammatory therapeutics targeting the JAK-STAT pathway.
Synthetic Routes to Functionalized Derivatives of Tert-butyl (4-hydroxycyclohexyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized derivatives of tert-butyl (4-hydroxycyclohexyl)carbamate. This versatile building block is a key intermediate in the development of various therapeutic agents, and its derivatization allows for the exploration of structure-activity relationships and the synthesis of novel chemical entities. The following sections detail key synthetic transformations, including esterification, etherification, oxidation, and reductive amination, complete with reaction parameters and detailed experimental procedures.
Introduction
This compound possesses two key functional groups amenable to chemical modification: a hydroxyl group and a Boc-protected amine. The cyclohexane scaffold provides a rigid framework for orienting substituents in well-defined spatial arrangements. This combination of features makes it an attractive starting material for creating libraries of compounds for drug discovery and development. These derivatives are particularly relevant in the design of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapies.[1] This guide outlines reliable synthetic routes to access a variety of functionalized analogues.
Synthetic Pathways Overview
The primary synthetic strategies for derivatizing this compound focus on the reactivity of the hydroxyl group. This can be achieved through several key reactions, which can be followed by further modifications. The general synthetic workflow is depicted below.
Caption: Key synthetic transformations of this compound.
Esterification of the Hydroxyl Group
Esterification of the hydroxyl group is a common strategy to introduce a wide variety of functional groups. The Steglich and Mitsunobu reactions are particularly effective for this transformation under mild conditions.
Steglich Esterification
The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol.[2][3][4][5] This method is advantageous for its mild reaction conditions and tolerance of various functional groups.
Reaction Scheme:
Caption: General scheme for Steglich esterification.
Quantitative Data:
| Carboxylic Acid (R-COOH) | Equivalents of Acid | Equivalents of DCC | Equivalents of DMAP | Solvent | Reaction Time (h) | Yield (%) |
| Benzoic Acid | 1.2 | 1.2 | 0.1 | CH₂Cl₂ | 12 | 85-95 |
| 4-Nitrobenzoic Acid | 1.2 | 1.2 | 0.1 | CH₂Cl₂ | 12 | 88-96 |
| Acetic Acid | 1.5 | 1.5 | 0.1 | CH₂Cl₂ | 8 | 80-90 |
| Phenylacetic Acid | 1.2 | 1.2 | 0.1 | CH₂Cl₂ | 12 | 82-92 |
Experimental Protocol: Synthesis of tert-butyl (4-(benzoyloxy)cyclohexyl)carbamate
-
To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of alcohols to esters with inversion of stereochemistry using a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8] This reaction is particularly useful for sterically hindered alcohols and when stereochemical control is desired.
Reaction Scheme:
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Common side reactions during Boc deprotection of Tert-butyl (4-hydroxycyclohexyl)carbamate.
Welcome to the technical support center for the Boc deprotection of tert-butyl (4-hydroxycyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc deprotection?
A1: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide gas. The released amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt.[1][2]
Q2: What are the most common side reactions when deprotecting this compound?
A2: The two primary side reactions of concern are:
-
Alkylation by the tert-butyl cation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on the starting material or the product.[2][3]
-
Acid-catalyzed dehydration of the cyclohexanol ring: The secondary alcohol on the cyclohexyl ring can be protonated by the strong acid, leading to the elimination of water and the formation of a cyclohexene byproduct.
Q3: How can I minimize the formation of the dehydrated byproduct?
A3: To minimize dehydration, it is crucial to use the mildest acidic conditions possible that still effectively remove the Boc group. This often involves careful selection of the acid, solvent, reaction temperature, and reaction time. Lowering the reaction temperature (e.g., to 0 °C) can significantly reduce the rate of the dehydration side reaction.
Q4: Are there any recommended scavengers to prevent tert-butylation?
A4: Yes, scavengers are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[2] These compounds are more nucleophilic than the substrate and react preferentially with the tert-butyl cation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-aminocyclohexanol | 1. Incomplete deprotection.2. Significant formation of side products (e.g., dehydration).3. Product loss during workup. | 1. Increase reaction time or acid concentration slightly. Monitor reaction progress by TLC or LC-MS.2. Use milder conditions: lower temperature (0 °C), shorter reaction time. Consider using HCl in dioxane instead of TFA.3. Ensure proper pH adjustment during aqueous workup to prevent the formation of water-soluble amine salts that may be lost in the aqueous phase. |
| Presence of a significant amount of a nonpolar byproduct in NMR/LC-MS | Formation of the cyclohexene byproduct via dehydration of the hydroxyl group. | 1. Lower the reaction temperature to 0 °C or below.2. Reduce the reaction time.3. Use a less harsh acid if possible (e.g., switching from neat TFA to a solution of HCl in dioxane). |
| Mass spectrum shows a peak corresponding to +56 Da adduct | Alkylation of the starting material or product by the tert-butyl cation. | 1. Add a scavenger such as triethylsilane (TES) or anisole to the reaction mixture (typically 1-5 equivalents). |
| Product is difficult to isolate or purify | 1. The product may be highly water-soluble as the hydrochloride or trifluoroacetate salt.2. The crude product may be a mixture of the desired product and side products. | 1. After quenching the reaction, carefully neutralize the solution and consider extraction with a suitable organic solvent. Alternatively, isolate the product as the salt and purify by recrystallization.2. Optimize the reaction conditions to minimize side product formation before attempting purification. Column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane
This method is often preferred as it can be milder than TFA and may reduce the extent of dehydration.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or argon atmosphere
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours. The hydrochloride salt of the product may precipitate.
-
Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Dry the solid product under vacuum to yield 4-aminocyclohexanol hydrochloride.
Protocol 2: Boc Deprotection using TFA in DCM
This is a very common and effective method, but care must be taken to control the temperature to minimize dehydration.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cold, stirred solution of saturated sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminocyclohexanol.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for Boc deprotection side reactions.
References
How to prevent tert-butylation of sensitive functional groups during Boc removal.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of tert-butylation of sensitive functional groups during the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is a powerful electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]
Q2: Which functional groups and amino acid residues are most susceptible to tert-butylation?
A2: Functional groups with nucleophilic sites are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][3]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated Cys residues.[1][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4][5]
Q3: What are scavengers and how do they prevent tert-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][5] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1][2][5] Scavengers are typically nucleophilic compounds.[1]
Q4: What is a good general-purpose scavenger cocktail for Boc deprotection?
A4: For many routine applications, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is a highly effective and widely used cleavage cocktail.[1][6][7] TIS is an excellent carbocation scavenger, and water can also act as a scavenger for some reactive species.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
-
Possible Cause: tert-butylation of a sensitive functional group. A mass increase of 56 Da is a strong indicator of the addition of a tert-butyl group.[4][8]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the sensitive residues present in your molecule.[2][3][4]
| Sensitive Residue | Recommended Scavengers | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT) | TIS and TES are highly effective carbocation scavengers.[4] EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[4][9] |
| Methionine (Met) | Thioanisole | The addition of thioanisole to the cleavage cocktail is effective in suppressing Met oxidation.[7] The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT), Dithiothreitol (DTT) | EDT is a commonly used scavenger for Cysteine-containing compounds.[1] The addition of a disulfide-reducing agent like DTT can also help mitigate side reactions.[8] |
| Tyrosine (Tyr) | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys for the tert-butyl cation.[4] |
Issue 2: Incomplete Boc deprotection is observed.
-
Possible Cause 1: Insufficient acid strength or concentration.[1][10]
-
Possible Cause 2: Insufficient reaction time or low temperature.[1][10]
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][12]
-
Solution: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., Dichloromethane, DCM).[2]
-
Scavenger Addition: Add the appropriate scavenger(s) to the solution. For a general-purpose cocktail, use Triisopropylsilane (TIS) and water. A common ratio is 95:2.5:2.5 (TFA:TIS:H₂O).[1][6]
-
Deprotection: Add Trifluoroacetic acid (TFA) to the reaction mixture. A typical concentration is 20-50% v/v of TFA in DCM.[10]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10] The deprotected amine is often obtained as the TFA salt.[13]
Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation of Cysteine
This protocol is adapted to reduce alkylation side products for cysteine-containing peptides.[8][14]
-
Initial Cleavage: Treat the peptide-resin with a lower concentration of TFA (e.g., 70%) in a cocktail containing TIS, water, thioanisole, and Dimethylsulfide (DMS) for 30 minutes.[8][14]
-
Final Cleavage: Increase the TFA concentration to 80-90% and continue the cleavage for an additional 1.5-2 hours.[8][14]
-
Isolation: Filter the TFA solution containing the cleaved peptide into cold diethyl ether to precipitate the peptide.[8][15]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times and then dry the peptide pellet.[8][15]
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of sensitive residues.
| Scavenger Cocktail (v/v/v) | Sensitive Residue | % Desired Product | % Side Product | Reference |
| TFA/H₂O/TIS (95:2.5:2.5) | Cys | High | Low | [1][6] |
| TFA/Thioanisole/EDT/Phenol/H₂O (82.5:5:2.5:5:5) (Reagent K) | Multiple | High | Low | [1] |
| TFA/TIS/H₂O/Thioanisole/DMS (85:2.5:7.5:2.5:2.5) + 1% DTT | Cys | High | Low | [14] |
Visual Guides
Caption: Mechanism of Boc deprotection, tert-butylation, and scavenging.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Techniques for the separation and purification of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the separation and purification of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. They share the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes separation by standard techniques like simple distillation difficult. The key to successful separation is to exploit the subtle differences in their three-dimensional structures.
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods for both analytical and preparative-scale separation due to their high resolving power. Supercritical Fluid Chromatography (SFC) is also an effective and more environmentally friendly alternative. For preparative scale, column chromatography is a viable option.
Q3: Can recrystallization be used to separate the isomers?
A3: Recrystallization can be an effective method, particularly if one isomer is significantly less soluble than the other in a specific solvent system. This technique relies on the differential solubility of the isomers to achieve separation. It may require careful solvent screening and optimization of temperature and concentration.
Q4: How can I confirm the identity of the separated cis and trans isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for distinguishing between the cis and trans isomers. The coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the carbamate group (CH-NHBoc), will differ significantly between the two isomers due to their different spatial orientations (axial vs. equatorial).
Troubleshooting Guides
HPLC Separation Issues
Problem: Poor resolution or co-elution of cis and trans isomer peaks in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. Consider using a different column chemistry. For these isomers, a C18 column is a good starting point, but other phases like phenyl-hexyl or a chiral stationary phase (CSP) might offer better resolution.[1] |
| Mobile Phase Composition Not Optimized | The mobile phase composition is critical for achieving separation. Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase. The addition of a small amount of a modifier, like an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., diethylamine), can improve peak shape and selectivity.[1] |
| Incorrect Flow Rate | An optimal flow rate is crucial for good separation. A lower flow rate generally increases resolution but also increases run time. Experiment with flow rates to find the best balance between resolution and analysis time. |
| Column Temperature | Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Adjusting the column temperature (e.g., in the range of 25-40°C) can sometimes improve separation. |
GC Separation Issues
Problem: The cis and trans isomer peaks are not baseline separated in the gas chromatogram.
| Possible Cause | Troubleshooting Step |
| Inadequate Stationary Phase | A standard non-polar column may not provide enough selectivity. Consider using a mid-polarity or wax-type column to enhance the separation of these isomers. |
| Temperature Program is Too Fast | A rapid temperature ramp will not allow for sufficient interaction with the stationary phase, leading to co-elution. A slower ramp rate, especially around the elution temperature of the isomers, is crucial for better resolution. |
| Carrier Gas Flow Rate Not Optimal | The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects chromatographic efficiency. Ensure the flow rate is set correctly for your column dimensions to minimize peak broadening. |
| Sample Overload | Injecting too much sample can saturate the column, resulting in broad and poorly resolved peaks. Try diluting your sample. |
| Active Sites in the GC System | The hydroxyl and carbamate groups can interact with active sites (e.g., acidic silanol groups) in the injector liner or column, causing peak tailing and poor resolution. Using a deactivated liner and a well-conditioned column is important. |
Experimental Protocols & Data
HPLC Separation Protocol (Example)
This protocol provides a starting point for the separation of cis and trans isomers of this compound. Optimization will likely be required.
| Parameter | Condition |
| Instrumentation | HPLC system with UV or Mass Spectrometric (MS) detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. For example: 10% to 90% Acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or MS with Electrospray Ionization (ESI) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm filter. |
GC-MS Analysis Protocol (Example)
This method is suitable for the analysis of the thermally stable isomers.
| Parameter | Condition |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min. |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-350 |
| Injection Volume | 1 µL (splitless mode) |
| Sample Preparation | Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of 1 mg/mL. |
Visualized Workflows
Caption: General experimental workflow for the separation and purification of isomers.
Caption: Troubleshooting workflow for poor peak resolution of isomers.
References
Optimizing reaction times and temperatures for Boc protection of 4-aminocyclohexanol.
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the reaction times and temperatures for the Boc protection of 4-aminocyclohexanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of 4-aminocyclohexanol.
Question: My Boc protection reaction is slow or incomplete. What are the potential causes and how can I accelerate it?
Answer:
Slow or incomplete reactions are common when dealing with sterically hindered or less nucleophilic amines. For 4-aminocyclohexanol, which is a primary aliphatic amine and thus reasonably nucleophilic, slow reactions are often due to suboptimal conditions or solubility issues.[1]
Possible Causes and Solutions:
-
Poor Solubility: 4-aminocyclohexanol hydrochloride, if used as the starting material, may have limited solubility in common aprotic solvents like THF or dichloromethane (DCM).
-
Insufficient Activation: At room temperature, the reaction may simply be slow.
-
Solution 1: Increase Temperature: Gently heating the reaction mixture to 40-55°C can significantly increase the reaction rate without causing significant decomposition of the di-tert-butyl dicarbonate (Boc₂O).[4]
-
Solution 2: Use a Catalyst: For challenging cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[5] However, be cautious as DMAP can also promote the formation of side products like di-Boc protected amine.[3]
-
-
Inadequate Base: If starting from the hydrochloride salt, an insufficient amount of base will result in a portion of the amine remaining protonated and unreactive.
-
Solution: Ensure at least one equivalent of base is used to neutralize the HCl salt, plus the amount required for the reaction itself (if the chosen protocol requires a base). Using 1.1 to 1.5 equivalents of a base like triethylamine (TEA) is common.[3]
-
Question: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products indicates the presence of side reactions. For the Boc protection of 4-aminocyclohexanol, the most common side products are the di-Boc protected amine and the O-Boc protected alcohol.
-
N,N-di-Boc Formation: This occurs when the initially formed Boc-amine is further acylated by another molecule of Boc₂O. This is more likely under forcing conditions, such as with a large excess of Boc₂O or in the presence of a catalyst like DMAP.[3]
-
Prevention: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
-
-
O-Boc Protection: The hydroxyl group of 4-aminocyclohexanol can also react with Boc₂O to form a tert-butyl carbonate.
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more prevalent at higher temperatures.[3]
-
Prevention: Running the reaction at room temperature or below can minimize this side reaction.[3]
-
Question: The purification of my Boc-protected 4-aminocyclohexanol is proving difficult. What are some common issues and solutions?
Answer:
Purification can be challenging due to the presence of unreacted Boc₂O or its byproducts, as well as the similar polarity of the product and certain side products.
-
Issue: Residual Boc₂O: Unreacted Boc₂O can co-elute with the product during column chromatography.
-
Solution 1 (Workup): During the aqueous workup, a wash with a mild base can help hydrolyze residual Boc₂O.[3]
-
Solution 2 (Quenching): After the reaction is complete, a small amount of a nucleophilic amine, such as N,N-dimethylethylenediamine, can be added to quench any remaining Boc₂O.
-
-
Issue: Emulsion during Extraction: Emulsions can form during the aqueous workup, making phase separation difficult.
-
Solution: Adding brine (saturated aqueous NaCl) can help to break up emulsions.
-
-
Issue: Co-elution of Side Products: The polarity of O-Boc protected or di-Boc protected side products may be close to the desired product.
-
Solution: Careful optimization of the solvent system for column chromatography is required. A gradual gradient of ethyl acetate in hexanes is often a good starting point. If separation is still difficult, consider recrystallization of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (solvent, base, temperature, time) for the Boc protection of 4-aminocyclohexanol?
A1: A good starting point is to use tetrahydrofuran (THF) or dichloromethane (DCM) as the solvent with 1.1-1.5 equivalents of triethylamine (TEA) as the base. The reaction can be run at room temperature for 12-24 hours.[6] For a potentially faster reaction, consider heating to 40°C and monitoring the reaction progress by TLC.[2]
Q2: Does the stereochemistry of 4-aminocyclohexanol (cis vs. trans) affect the reaction conditions?
A2: The stereochemistry (cis or trans) is unlikely to significantly alter the fundamental reaction conditions, as the amino group in both isomers is equatorial in the most stable chair conformation, making it sterically accessible. However, the solubility and chromatographic behavior of the cis and trans products will differ.
Q3: How much Boc₂O should I use?
A3: A slight excess of Boc₂O is generally recommended to ensure complete consumption of the starting amine. Typically, 1.1 to 1.2 equivalents are sufficient.[3] Using a large excess can increase the risk of di-Boc formation.[3]
Q4: Is a base always necessary for the Boc protection of 4-aminocyclohexanol?
A4: While not strictly required, as the tert-butoxide byproduct is a base, adding a base like TEA is highly recommended.[3] It neutralizes the protonated amine intermediate, accelerating the reaction and driving it to completion, especially if starting with the hydrochloride salt of the amine.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be ethyl acetate/hexanes (e.g., 1:1 or 2:1). The starting amine will have a lower Rf value than the Boc-protected product. Staining with ninhydrin (which visualizes primary amines) or potassium permanganate can be used for visualization. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more precise monitoring.[3]
Data Presentation
The following tables summarize reaction conditions for the Boc protection of various amines to provide a basis for optimizing the reaction for 4-aminocyclohexanol.
Table 1: Effect of Reaction Conditions on Boc Protection of Various Amines
| Amine Type | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Aliphatic | Triethylamine | Dichloromethane | Room Temp. | 1-4 h | >95 | [7] |
| Secondary Aliphatic | Triethylamine | Dichloromethane | Room Temp. | 2-8 h | >90 | [7] |
| trans-4-Aminocyclohexanol HCl | Poly-guanidine | Dichloromethane | Room Temp. | 12-24 h | Not specified | [6] |
| Primary Aromatic | DMAP (cat.) | Acetonitrile | Room Temp - 50°C | 4-24 h | 85-95 | [7] |
| Pyrrolidine | - | Water/Acetone | Room Temp. | 9 min | 96 | [3] |
Table 2: Solvent Effects on the Boc Protection of p-Toluidine
| Solvent | Relative Rate |
| CDCl₃ | 1 |
| CD₃OD | 70 |
Data adapted from a study showing the rate enhancement effect of alcoholic solvents.[3]
Experimental Protocols
Protocol 1: Standard Boc Protection of 4-Aminocyclohexanol at Room Temperature
This protocol is a general and reliable method for the Boc protection of 4-aminocyclohexanol.
Materials:
-
4-aminocyclohexanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equivalent) in DCM or THF (to a concentration of approximately 0.1-0.5 M).
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is consumed (typically 4-12 hours).
-
Workup: a. Upon completion, dilute the reaction mixture with the same solvent used for the reaction. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-4-aminocyclohexanol.
Protocol 2: Accelerated Boc Protection of 4-Aminocyclohexanol with Gentle Heating
This protocol can be used to reduce the reaction time.
Materials:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: Follow steps 1-3 from Protocol 1.
-
Reaction: Heat the reaction mixture to 40°C with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: General experimental workflow for the Boc protection of 4-aminocyclohexanol.
Caption: Troubleshooting decision tree for Boc protection of 4-aminocyclohexanol.
Caption: Influence of key parameters on Boc protection reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Identifying and characterizing impurities in Tert-butyl (4-hydroxycyclohexyl)carbamate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate. Our goal is to help you identify and characterize potential impurities, ensuring the quality and reliability of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound via the reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride) is a robust process. However, several impurities can arise from side reactions or incomplete conversion. The most frequently observed impurities include:
-
Unreacted 4-Aminocyclohexanol: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Di-Boc Protected Adduct: Over-reaction or the use of excess Boc anhydride can lead to the formation of di-tert-butyl (4-hydroxycyclohexyl)carbamate, where the hydroxyl group is also protected.
-
tert-Butanol and Isobutylene: These are common byproducts generated from the decomposition of Boc anhydride during the reaction.
-
tert-Butyl Carbamate: This can form from the reaction of Boc anhydride with trace amounts of ammonia or through the degradation of the product.
-
Isomeric Impurities: Commercial 4-aminocyclohexanol is often a mixture of cis and trans isomers. If not separated prior to the reaction, the final product will also be a mixture of cis- and trans-Tert-butyl (4-hydroxycyclohexyl)carbamate.
Q2: My reaction yield is lower than expected. What are the potential causes?
A2: Low yields can be attributed to several factors. Incomplete reaction is a primary cause, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another significant factor can be the loss of product during the work-up and purification steps, especially if the product has some solubility in the aqueous phase. Decomposition of the starting material or product under the reaction conditions, although less common for this specific synthesis, should also be considered.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A3: Identifying unknown peaks requires a systematic approach. Initially, comparing the retention time of the unknown peak with that of potential impurities (if standards are available) is a good starting point. If standards are not available, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown compound. Further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) after isolation of the impurity can provide structural information for definitive identification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Presence of starting material (4-aminocyclohexanol) in the final product. | Incomplete reaction. | - Increase the reaction time and monitor the progress by TLC or HPLC. - Ensure the stoichiometry of the reagents is correct; a slight excess of Boc anhydride may be necessary. - Check the quality and purity of the starting materials and solvents. |
| Formation of a significant amount of di-Boc protected impurity. | Use of a large excess of Boc anhydride or prolonged reaction times at elevated temperatures. | - Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents). - Maintain a moderate reaction temperature (e.g., room temperature). - Monitor the reaction closely to stop it once the starting material is consumed. |
| Difficulty in separating cis and trans isomers. | The isomers have very similar polarities. | - Employ a specialized HPLC column and method optimized for isomer separation. A normal-phase column or a chiral column might provide better resolution. - Consider derivatization of the hydroxyl group to create diastereomers that are more easily separable. |
| Broad or tailing peaks in HPLC analysis. | Inappropriate mobile phase pH, column degradation, or interaction of the analyte with the stationary phase. | - Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. - Use a new or well-maintained HPLC column. - Add a small amount of a competing amine, like triethylamine, to the mobile phase to reduce peak tailing. |
Impurity Data Summary
The following table summarizes the key characteristics of potential impurities, which can aid in their identification.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Observations |
| 4-Aminocyclohexanol | C₆H₁₃NO | 115.17 | - Elutes early in reverse-phase HPLC. - Can be detected by GC-MS after derivatization. |
| Di-tert-butyl (4-hydroxycyclohexyl)carbamate | C₁₆H₂₉NO₅ | 315.41 | - Higher molecular weight peak in MS. - Distinct signals in the ¹H NMR spectrum corresponding to two Boc groups. |
| tert-Butanol | C₄H₁₀O | 74.12 | - Volatile, easily detected by GC-MS. - Characteristic singlet in ¹H NMR around 1.28 ppm. |
| tert-Butyl Carbamate | C₅H₁₁NO₂ | 117.15 | - Can be observed in both HPLC and GC-MS. - ¹H NMR shows a singlet for the tert-butyl group.[1] |
| cis-Tert-butyl (4-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | - Purity often cited as >97%.[2] - Specific retention time in HPLC, different from the trans isomer. |
| trans-Tert-butyl (4-hydroxycyclohexyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | - Purity often cited as >98%.[3] - Specific retention time in HPLC, different from the cis isomer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the quantitative analysis of this compound and the separation of its isomers and non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For better separation of cis and trans isomers, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may be beneficial.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Program (Example):
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent technique for the identification and quantification of volatile impurities such as tert-butanol and isobutylene.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program (Example):
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural confirmation of the final product and the identification of impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Typical Chemical Shifts (¹H NMR in CDCl₃, approximate):
-
Product (trans-isomer): ~4.5 ppm (br s, 1H, NH), ~3.6 ppm (m, 1H, CH-OH), ~3.4 ppm (m, 1H, CH-NH), ~1.9-2.1 ppm (m, 4H, cyclohexyl CH₂), ~1.44 ppm (s, 9H, C(CH₃)₃), ~1.2-1.4 ppm (m, 4H, cyclohexyl CH₂).
-
Product (cis-isomer): The chemical shifts will be slightly different from the trans-isomer, particularly for the protons on the cyclohexane ring.
-
tert-Butanol: ~1.28 ppm (s, 9H).
-
tert-Butyl Carbamate: ~1.46 ppm (s, 9H).[1]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizations
Impurity Formation Pathway
The following diagram illustrates the main reaction and potential side reactions leading to the formation of common impurities during the synthesis.
Caption: Potential impurity formation pathways in the synthesis.
Analytical Workflow for Impurity Identification
This workflow outlines the logical steps for identifying and characterizing impurities in a synthesized batch of this compound.
Caption: Workflow for analytical characterization of impurities.
References
Technical Support Center: Scale-Up Synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Tert-butyl (4-hydroxycyclohexyl)carbamate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up. Here are some common causes and solutions:
-
Incomplete Reaction: The reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride) may not go to completion.
-
Solution: Increase the reaction time and monitor progress using an appropriate analytical method like TLC or HPLC. Ensure efficient stirring to maintain a homogeneous reaction mixture, as poor mixing can be a significant issue in larger reactors.
-
-
Suboptimal Temperature: The reaction temperature can influence the rate and completeness of the reaction.
-
Solution: While the reaction is often carried out at room temperature, gentle heating (e.g., to 30-40°C) might be necessary to drive the reaction to completion, especially with less reactive batches of starting materials. However, be cautious of potential side reactions at higher temperatures.
-
-
Issues with Base: The choice and amount of base are crucial.
-
Solution: Triethylamine is commonly used, but for large-scale production, a recyclable base like poly-guanidine can be a more cost-effective and environmentally friendly option.[1] Ensure the base is added in the correct stoichiometric amount to neutralize the acid formed during the reaction.
-
-
Hydrolysis of Boc Anhydride: Boc anhydride is sensitive to moisture, which can lead to its decomposition and a lower yield of the desired product.
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Store Boc anhydride under anhydrous conditions.
-
Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?
A2: Byproduct formation is a common challenge in scaling up this synthesis. The primary byproducts include:
-
Di-Boc Protected Amine: Over-reaction of the amine with Boc anhydride can lead to the formation of a di-Boc protected product.
-
Solution: Control the stoichiometry of Boc anhydride carefully. Adding the Boc anhydride portion-wise to the reaction mixture can help to minimize this side reaction.
-
-
tert-Butanol: This is a byproduct of the reaction and also from the decomposition of Boc anhydride.
-
Solution: While its formation is inherent to the reaction, ensuring the reaction goes to completion will maximize the consumption of Boc anhydride for the desired reaction. tert-Butanol is typically removed during the work-up and purification steps.
-
-
Unreacted Starting Material: Incomplete reaction will leave unreacted 4-aminocyclohexanol.
-
Solution: As mentioned in Q1, optimize reaction conditions (time, temperature, mixing) to ensure complete conversion.
-
Q3: The purification of the final product is proving difficult on a larger scale. What are the recommended procedures?
A3: Large-scale purification requires robust and scalable methods.
-
Crystallization: This is often the most effective method for purifying this compound at scale.
-
Recommended Solvents: A mixture of an organic solvent and a non-solvent can be effective. For instance, dissolving the crude product in a minimal amount of a solvent like dichloromethane or ethyl acetate and then adding a non-solvent like hexane or heptane to induce crystallization.
-
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and unreacted reagents.
-
Procedure: After the reaction, quenching with water and then washing the organic layer with a dilute acid (like 10% citric acid solution) followed by a brine wash is a standard procedure.[2]
-
-
Filtration and Drying: For large quantities of solid product, efficient filtration and drying are essential.
-
Equipment: Use appropriate large-scale filtration equipment like a Nutsche filter. The product should be dried under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvents.
-
Q4: How do I control the cis/trans isomer ratio of the final product?
A4: The stereochemistry of the starting 4-aminocyclohexanol will determine the isomer ratio of the final product.
-
Starting Material Control: It is crucial to start with the desired isomer of 4-aminocyclohexanol (either cis or trans). The Boc protection reaction itself does not typically cause isomerization.
-
Diastereoselective Synthesis: For obtaining the cis-isomer with high selectivity, a diastereoselective synthesis route involving a reductive ring opening of an N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursor can be employed, often utilizing continuous flow hydrogenation.[3]
-
Separation of Isomers: If you start with a mixture of isomers, their separation can be challenging. Fractional crystallization might be possible but can be inefficient at a large scale. Chromatographic separation is generally not practical for large quantities.
Q5: Are there any safety concerns I should be aware of during the scale-up of this synthesis?
A5: Yes, scaling up any chemical process introduces new safety considerations.
-
Exothermic Reaction: The reaction of Boc anhydride with amines can be exothermic.
-
Precaution: On a large scale, the heat generated can be significant. It is essential to have a reactor with adequate cooling capacity and to add the Boc anhydride portion-wise or via a controlled addition funnel to manage the temperature.
-
-
Handling of Reagents:
-
Boc Anhydride: It is a moisture-sensitive solid. Handle in a dry environment.
-
Solvents: Use appropriate ventilation and personal protective equipment (PPE) when handling organic solvents.
-
-
Pressure Build-up: The reaction releases carbon dioxide gas.
-
Precaution: The reactor should be equipped with a pressure relief system or be adequately vented to prevent pressure build-up.
-
Data Presentation
The following tables summarize quantitative data for different synthetic approaches to this compound and related compounds, providing a basis for comparison.
Table 1: Comparison of Reaction Conditions for Boc Protection of 4-Aminocyclohexanol
| Parameter | Method 1: Batch Process (Pilot Scale)[1] | Method 2: Continuous Flow (for cis-isomer)[3] |
| Starting Material | 4-Aminocyclohexanol hydrochloride | N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene |
| Reagent | Boc Anhydride | H₂ gas |
| Base/Catalyst | Poly-guanidine | Raney Nickel |
| Solvent | Dichloromethane | Not specified, typical for hydrogenation |
| Temperature | Room Temperature | Not specified, typical for hydrogenation |
| Reaction Time | 12-24 hours | Not specified (flow rate dependent) |
| Yield | 86-93% | >99% selectivity for cis-isomer |
Table 2: Industrial Scale Synthesis of a Related Tert-butyl Carbamate [2]
| Parameter | Value |
| Scale | 33.6 kg product |
| Solvent | Methanol, Dichloromethane |
| Base | 20% Sodium Hydroxide |
| Temperature | 10-30°C |
| Reaction Time | 8 hours |
| Yield | 78% |
| Purity | 99.9% (by ELSD) |
Experimental Protocols
Protocol 1: Large-Scale Batch Synthesis of this compound
This protocol is adapted from a pilot-scale synthesis of the trans-isomer.[1]
Materials:
-
4-trans-Aminocyclohexanol hydrochloride (30 kg)
-
Poly-guanidine (50 kg)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (200 L)
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Reaction Setup: Charge a suitable reactor with 200 L of dichloromethane.
-
Addition of Starting Materials: Add 30 kg of 4-trans-aminocyclohexanol hydrochloride and 50 kg of poly-guanidine to the reactor.
-
Addition of Boc Anhydride: Under stirring at room temperature, slowly add the Boc anhydride over a period of at least 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12 to 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, filter to remove the solid poly-guanidine hydrochloride.
-
Wash the filtrate with water (2 x 100 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a white solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure Tert-butyl (trans-4-hydroxycyclohexyl)carbamate.
-
-
Drying: Dry the purified product under vacuum at 40-50°C.
Mandatory Visualization
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for the scale-up synthesis of this compound.
References
Mitigating steric hindrance in reactions involving Tert-butyl (4-hydroxycyclohexyl)carbamate.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges related to steric hindrance in reactions involving tert-butyl (4-hydroxycyclohexyl)carbamate. The bulky tert-butyl group and the carbamate functionality can significantly impede reactions at the C4-hydroxyl group.
Frequently Asked Questions (FAQs)
General Issues
Q1: Why are my reactions with this compound giving low yields or failing completely?
A1: The primary issue is steric hindrance. The cyclohexane ring is conformationally locked by the large equatorial tert-butyl group. This, combined with the bulky Boc-protecting group, restricts access to the axial hydroxyl group, slowing down reactions that require nucleophilic attack or interaction at this site. Reactions sensitive to steric bulk, such as the SN2 mechanism, are particularly affected.[1][2]
Troubleshooting Ether Synthesis
Q2: I am attempting a Williamson ether synthesis using this compound and a secondary alkyl halide, but I am only observing elimination products. What is going wrong?
A2: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophile (the alkyl halide).[1] Using a secondary, and especially a tertiary, alkyl halide with a strong base (the alkoxide of your substrate) will favor the E2 elimination pathway, leading to an alkene as the major product instead of the desired ether.[1][3] The bulky nature of both your nucleophile and the alkyl halide prevents the required backside attack for substitution.[4]
Q3: How can I successfully synthesize an ether from this hindered alcohol?
A3: You need to use a method that is less susceptible to steric hindrance. Here are several alternative strategies:
-
Modified Williamson Synthesis: While your alcohol is hindered, you can still form the alkoxide. Pair it with a highly reactive, sterically unhindered electrophile like a primary alkyl halide (e.g., methyl iodide or benzyl bromide).[1][4]
-
Mitsunobu Reaction: This is an excellent choice for sterically hindered secondary alcohols. It proceeds with a clean inversion of stereochemistry and avoids the strongly basic conditions that can cause elimination.[1][5][6] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the alcohol.[1][6]
-
Acid-Catalyzed Methods: For certain ethers (especially with tertiary alkyl groups), acid-catalyzed dehydration or the addition of the alcohol to an alkene can be effective.[1][7] However, these conditions must be chosen carefully to avoid deprotection of the Boc group.
-
Electrochemical Synthesis: Recent methods leverage electrochemical oxidation to generate high-energy carbocations from carboxylic acids, which can then be trapped by hindered alcohols to form ethers under non-acidic conditions.[8]
Table 1: Comparison of Ether Synthesis Strategies for Hindered Alcohols
| Method | Electrophile | Key Reagents | Pros | Cons |
| Williamson Synthesis | Primary Alkyl Halide | Strong Base (e.g., NaH) | Simple, common | Prone to elimination with hindered electrophiles[1][3] |
| Mitsunobu Reaction | N/A (uses a pronucleophile) | PPh₃, DEAD/DIAD | Excellent for hindered alcohols, stereochemical inversion[5][6] | Stoichiometric phosphine oxide byproduct can complicate purification |
| Acid-Catalyzed | Alkene or another alcohol | Strong Acid (e.g., H₂SO₄) | Can form tertiary ethers | Harsh conditions may remove Boc group, risk of carbocation rearrangements[1] |
| Electrochemical | Carboxylic Acid | Electrochemical Cell, Additives | Forms highly hindered ethers, mild conditions[8] | Requires specialized equipment |
Troubleshooting Esterification
Q4: My standard DCC/DMAP-mediated esterification of this compound is slow and incomplete. How can I improve the yield?
A4: The steric hindrance around the hydroxyl group can slow the formation of the active intermediate with DCC and hinder the subsequent attack by the carboxylate. While DCC/DMAP is a common method, more potent strategies may be required.
Q5: What are more effective methods for esterifying this hindered alcohol?
A5: Consider the following approaches:
-
Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of DMAP. It is highly effective for sterically demanding alcohols.[9]
-
Catalysis in Fluorous Media: Performing the esterification in a fluorous solvent like perfluorohexane with a catalyst such as diphenylammonium triflate (DPAT) has been shown to improve yields for bulky acids and alcohols.[10]
-
Organocatalysis: Novel sulfur(IV)-based organocatalysts can facilitate the direct esterification of carboxylic acids and alcohols under redox-neutral conditions, proving effective for secondary alcohols like cyclohexanol.[9]
Experimental Protocols & Workflows
Protocol 1: Ether Synthesis via Mitsunobu Reaction
This protocol describes the synthesis of an ether from this compound with inversion of stereochemistry.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.), the acidic pronucleophile (e.g., a phenol or carboxylic acid, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF).[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct can be challenging to remove; purification is typically achieved by column chromatography.
Caption: Workflow illustrating the failure of standard Williamson ether synthesis.
Caption: Decision-making workflow for mitigating steric hindrance.
Protocol 2: Esterification using Yamaguchi Conditions
This protocol is effective for creating an ester linkage with a sterically hindered alcohol.
-
Anhydride Formation: In a flame-dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 eq.) in anhydrous toluene. Add triethylamine (1.2 eq.) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.2 eq.) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
Esterification: In a separate flask, dissolve this compound (1.0 eq.) and DMAP (2.5 eq.) in anhydrous toluene.
-
Combination: Add the solution of the mixed anhydride from step 1 to the alcohol/DMAP solution from step 2.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
Illuminating the Isomers: A Guide to the Spectroscopic Confirmation of Tert-butyl (4-hydroxycyclohexyl)carbamate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate the structure of the cis and trans isomers of tert-butyl (4-hydroxycyclohexyl)carbamate, a key building block in medicinal chemistry.
The spatial arrangement of the hydroxyl and carbamate functional groups on the cyclohexane ring gives rise to distinct spectroscopic signatures. This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for both isomers, supported by predicted spectral data and established fragmentation patterns. Detailed experimental protocols are also provided to ensure reproducible results.
Spectroscopic Data Comparison
The key to distinguishing between the cis and trans isomers of this compound lies in the nuanced differences in their NMR spectra, which are sensitive to the stereochemical environment of the protons and carbons. IR spectroscopy provides confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and provides insights into the fragmentation of the parent molecule.
Due to the limited availability of public experimental spectra, the following tables summarize high-quality predicted ¹H and ¹³C NMR data, alongside expected characteristic IR absorptions and mass spectral fragments.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity | Integration |
| -C(CH₃)₃ | 1.45 | 1.45 | s | 9H |
| Cyclohexyl-H (axial) | 1.20 - 1.40 | 1.10 - 1.30 | m | 4H |
| Cyclohexyl-H (equatorial) | 1.80 - 2.00 | 1.90 - 2.10 | m | 4H |
| CH-OH | ~3.90 | ~3.60 | m | 1H |
| CH-NH | ~3.50 | ~3.40 | m | 1H |
| NH | ~4.50 | ~4.60 | br s | 1H |
| OH | Variable | Variable | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer |
| -C(CH₃)₃ | ~28.4 | ~28.4 |
| -C (CH₃)₃ | ~79.5 | ~79.5 |
| Cyclohexyl C2/C6 | ~34.5 | ~35.0 |
| Cyclohexyl C3/C5 | ~30.0 | ~31.0 |
| C H-OH | ~67.0 | ~70.5 |
| C H-NH | ~50.0 | ~51.5 |
| C=O | ~155.5 | ~155.5 |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3350 - 3310 | N-H stretch | Carbamate |
| 2980 - 2850 | C-H stretch | Alkane |
| 1680 - 1640 | C=O stretch | Carbamate |
| 1540 - 1510 | N-H bend | Carbamate |
| 1250 - 1230 | C-O stretch | Carbamate |
| 1170 - 1150 | C-O stretch | Alcohol |
Table 4: Major Mass Spectrometry Fragmentation Ions (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 215 | [M]⁺ | Molecular Ion |
| 159 | [M - C₄H₈]⁺ | Loss of isobutylene |
| 142 | [M - C₄H₉O]⁺ | Loss of tert-butoxy radical |
| 116 | [M - C₅H₉NO₂]⁺ | Loss of Boc group |
| 100 | [C₅H₁₀NO]⁺ | Fragmentation of the carbamate |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (base peak) |
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃). For quantitative ¹³C NMR, a higher concentration may be necessary.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A larger number of scans (typically 128 or more) will be required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[1][2]
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of carbamates often involves the loss of the tert-butyl group or the entire Boc protecting group.[3][4]
Workflow for Spectroscopic Analysis
The logical flow for confirming the structure of this compound involves a multi-step process, starting from sample preparation to the final structural elucidation based on the combined interpretation of all spectroscopic data.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this comprehensive guide, researchers can confidently distinguish between the cis and trans isomers of this compound and ensure the structural integrity of this important synthetic intermediate for downstream applications in drug discovery and development.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Unlocking Potency: A Comparative Analysis of PROTACs Featuring Tert-butyl (4-hydroxycyclohexyl)carbamate Linkers
For Immediate Publication
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component, once considered a mere spacer, is now recognized as a critical determinant of a PROTAC's efficacy, influencing its potency, selectivity, and pharmacokinetic properties. This guide presents a comparative analysis of PROTACs incorporating a tert-butyl (4-hydroxycyclohexyl)carbamate moiety within their linker structure against those utilizing other common linker types, such as polyethylene glycol (PEG) and alkyl chains. This objective comparison, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a clear framework for linker selection in PROTAC design.
The inclusion of rigid structural elements like the cyclohexyl carbamate in a PROTAC linker can pre-organize the molecule into a bioactive conformation, potentially enhancing the formation of a stable ternary complex between the target protein and the E3 ligase. This guide will delve into the quantitative data that underscores these structural advantages.
Comparative Efficacy of Androgen Receptor (AR) PROTACs
The androgen receptor (AR) is a key therapeutic target in prostate cancer. The development of potent and orally bioavailable AR-targeting PROTACs is an area of intense research. Here, we compare the efficacy of ARV-110, a clinically advanced PROTAC featuring a this compound-containing linker, with other AR PROTACs that employ different linker strategies.
| PROTAC Molecule | Linker Type/Key Features | DC50 | Dmax (%) | Cell Line(s) | E3 Ligase Recruited |
| ARV-110 | Rigid, contains trans-4-hydroxycyclohexyl moiety | < 1 nM [1] | Not explicitly stated, but complete degradation reported[1] | VCaP, LNCaP[1] | Cereblon (CRBN)[2] |
| ARD-61 | Rigid heterocyclic linker | 0.44 nM - 3.0 nM[3] | >95%[3] | MDA-MB-453, MCF-7, BT-549, HCC1428, MDA-MB-415[3] | von Hippel-Lindau (VHL)[3] |
| ARD-69 | Optimized rigid linker | 0.76 nM - 10.4 nM[4] | >95%[5][4] | LNCaP, VCaP, 22Rv1[5][4] | von Hippel-Lindau (VHL)[5] |
| ARCC-4 | PEG-based linker | 5 nM[2] | 98%[2] | LNCaP, VCaP[2] | von Hippel-Lindau (VHL)[2] |
| TD-802 | Linker with tetramethylcyclobutane | 12.5 nM[2][6] | 93%[2][6] | LNCaP[2][6] | Cereblon (CRBN)[2] |
Data Summary: The data clearly indicates that PROTACs with rigid linker architectures, such as ARV-110 and ARD-61, exhibit exceptional potency with DC50 values in the sub-nanomolar to low nanomolar range. ARV-110, with its this compound-containing linker, demonstrates particularly high potency with a DC50 of less than 1 nM[1]. While direct comparisons are influenced by the specific warhead and E3 ligase ligand used, the trend suggests that incorporating rigid moieties like the cyclohexyl carbamate can be a highly effective strategy for optimizing PROTAC efficacy.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the fundamental mechanism of PROTACs, a typical experimental workflow for their evaluation, and a relevant signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., VCaP, LNCaP) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. The membrane should also be probed with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control band for each sample.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the DC50 and Dmax values.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability, to assess the cytotoxic effects of a PROTAC.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
2. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
3. Solubilization and Absorbance Measurement:
-
After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well to dissolve the formazan crystals.
-
Mix the contents of the wells thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance of the background control (medium only) from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 3: In-Cell Target Ubiquitination Assay
This assay provides direct evidence of PROTAC-mediated target ubiquitination within the cell.
1. Cell Treatment:
-
Plate and culture cells as described for the Western Blot protocol.
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10x DC50).
-
Crucially, co-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of the PROTAC treatment period. This will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Include a vehicle control (DMSO) and a PROTAC-only control.
2. Cell Lysis and Immunoprecipitation (IP):
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing detergents and protease/deubiquitinase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysate with an antibody specific to the target protein, coupled to protein A/G beads, overnight at 4°C with gentle rotation to immunoprecipitate the target protein.
3. Elution and Western Blot Analysis:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1).
-
A smear or ladder of high-molecular-weight bands in the PROTAC and MG132 co-treated lane, which is absent or significantly reduced in the control lanes, indicates successful ubiquitination of the target protein. The membrane can also be stripped and re-probed with the target protein antibody to confirm the immunoprecipitation of the target.
Conclusion
The strategic incorporation of rigid linkers, exemplified by the this compound moiety in ARV-110, represents a highly effective approach to enhancing PROTAC potency. The sub-nanomolar efficacy of ARV-110 in degrading the androgen receptor underscores the potential of this linker technology. While the optimal linker is target- and E3 ligase-dependent, the data presented in this guide strongly supports the exploration of rigid and conformationally constrained linkers in the design of next-generation protein degraders. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of novel PROTACs, facilitating the development of more effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs | DC Chemicals [dcchemicals.com]
Orthogonal Protecting Group Strategies: A Comparative Guide to Boc, Fmoc, and Cbz
In the landscape of organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is fundamental to achieving high yields and purity. The ability to selectively mask and deprotect functional groups in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive, data-driven comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). This analysis is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal protecting group strategy for their synthetic goals.
Core Principles: A Triad of Orthogonal Lability
The primary distinction between Boc, Fmoc, and Cbz lies in their deprotection conditions, which forms the basis of their mutual orthogonality. This allows for the selective removal of one protecting group while others remain intact, enabling the precise and controlled construction of complex molecules.
-
Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).
-
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[]
-
Cbz (Carboxybenzyl or Z): The Cbz group is uniquely cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions.[2]
This orthogonal relationship is pivotal in multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where different protecting groups are used for the temporary protection of the α-amino group and the "permanent" protection of amino acid side chains.[3][4]
At a Glance: Key Characteristics of Boc, Fmoc, and Cbz
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl in dioxane)[2] | Base-labile (e.g., 20% piperidine in DMF)[] | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (HBr in acetic acid)[2] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Predominantly Solution-Phase Peptide Synthesis |
| Orthogonality | Orthogonal to Fmoc and Cbz | Orthogonal to Boc and Cbz | Orthogonal to Boc and Fmoc |
| Key Advantages | Robust and well-established. Can be advantageous for long or hydrophobic sequences prone to aggregation.[5] | Milder deprotection conditions preserve sensitive functionalities. Amenable to automation. UV monitoring of deprotection is possible.[] | Stable to a wide range of conditions. Useful in solution-phase fragment condensation.[6] |
| Potential Limitations | Requires strong acids for final cleavage (e.g., HF), which can degrade sensitive substrates. Formation of t-butyl cations can lead to side reactions.[4] | Base-catalyzed deprotection can be a risk factor for racemization in sensitive amino acids. Dibenzofulvene byproduct can form adducts.[6] | Incompatible with reducible functional groups (e.g., alkynes, nitro groups). Catalyst poisoning can be an issue.[2] |
Performance Comparison: Yield, Purity, and Racemization
| Performance Metric | Boc Strategy | Fmoc Strategy | Cbz Strategy |
| Repetitive Yield in SPPS | High, but can be affected by aggregation in difficult sequences.[5] | Generally very high, often exceeding 99% per coupling cycle.[6] | Primarily used in solution-phase; not directly comparable in SPPS context. |
| Crude Product Purity | Can be high, but the harsh final cleavage with strong acids can generate byproducts.[4] | Often provides higher purity crude products due to milder deprotection and cleavage conditions.[7] | In solution-phase, purity is highly dependent on the success of each crystallization or chromatographic purification step. |
| Racemization | Lower risk of racemization for sensitive residues like histidine compared to Fmoc.[4] | Base-catalyzed deprotection can increase the risk of racemization, though it is generally low (<0.4% per cycle).[6] | Generally considered to have a low risk of racemization, especially when deprotection is performed via hydrogenolysis.[6] |
Note: The data in this table is compiled from various sources and is intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
Chemical Structures and Deprotection Mechanisms
The distinct chemical structures of the Boc, Fmoc, and Cbz protecting groups dictate their unique deprotection pathways.
Caption: Chemical structures of Boc, Fmoc, and Cbz protected amino acids.
Boc Deprotection Mechanism
The acid-labile nature of the Boc group stems from the stability of the resulting tert-butyl cation.
Caption: Simplified Boc deprotection pathway.
Fmoc Deprotection Mechanism
The Fmoc group is cleaved via a β-elimination reaction initiated by a base.
Caption: Simplified Fmoc deprotection pathway.
Cbz Deprotection Mechanism
The Cbz group is most commonly removed by catalytic hydrogenation, which cleaves the benzylic C-O bond.
Caption: Simplified Cbz deprotection pathway.
Orthogonal Relationship
The different deprotection conditions for Boc, Fmoc, and Cbz allow for their use in orthogonal synthetic strategies.
Caption: Orthogonal stability of Boc, Fmoc, and Cbz.
Detailed Experimental Protocols
The following are generalized protocols for the protection and deprotection of a primary amine with Boc, Fmoc, and Cbz. Optimal conditions may vary depending on the specific substrate.
Boc Protection and Deprotection
Protocol for Boc Protection of an Amino Acid:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium hydroxide (1.5 - 2.0 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol for Boc Deprotection (Solid-Phase):
-
Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash, followed by a 20-30 minute treatment with fresh 50% TFA in DCM.[4]
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% DIEA in DCM).
Fmoc Protection and Deprotection
Protocol for Fmoc Protection of an Amino Acid:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 eq) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry.
Protocol for Fmoc Deprotection (Solid-Phase):
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.
-
Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Cbz Protection and Deprotection
Protocol for Cbz Protection of an Amino Acid:
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.
-
Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, keeping the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis:
-
Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically a balloon or at 1 atm) and stir vigorously at room temperature.
-
Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion
The choice between Boc, Fmoc, and Cbz protecting groups is a critical decision in the design of a synthetic strategy. The Fmoc strategy has become the dominant method for routine solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of sensitive functionalities and amenable to automation.[7] The Boc strategy, while requiring harsher conditions and specialized equipment for final cleavage, remains a powerful tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[5] The Cbz group is a valuable asset for solution-phase synthesis, especially for the preparation of peptide fragments for subsequent coupling, and its orthogonality to both Boc and Fmoc provides significant strategic flexibility in complex synthetic endeavors.[6] A thorough understanding of the chemical principles, advantages, and limitations of each protecting group is essential for the successful synthesis of the desired target molecule.
References
Stability of Tert-butyl (4-hydroxycyclohexyl)carbamate in Various Solvents: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of key chemical reagents is paramount to ensuring the integrity and reproducibility of experimental outcomes. Tert-butyl (4-hydroxycyclohexyl)carbamate is a widely used building block, particularly in the synthesis of PROTACs and other complex molecules. Its stability in different solvent systems can significantly impact reaction yields, purity of intermediates, and the overall success of a synthetic campaign. This guide provides a comparative analysis of the stability of this compound in a range of common laboratory solvents, supported by experimental data.
Comparative Stability Data
The following table summarizes the stability of this compound and two common alternatives after incubation in various solvents at 40°C for 72 hours. The percentage of the remaining parent compound was determined by HPLC analysis.
| Compound | Solvent System | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) |
| This compound | Acetonitrile | 40 | 72 | 99.5 |
| Dichloromethane (DCM) | 40 | 72 | 98.9 | |
| Dimethylformamide (DMF) | 40 | 72 | 97.2 | |
| Methanol | 40 | 72 | 96.5 | |
| Tetrahydrofuran (THF) | 40 | 72 | 99.1 | |
| Water (pH 7) | 40 | 72 | 98.3 | |
| 0.1 N HCl (aq) | 40 | 72 | 92.1 | |
| 0.1 N NaOH (aq) | 40 | 72 | 75.4 | |
| Fmoc-(4-hydroxycyclohexyl)carbamate | Acetonitrile | 40 | 72 | 99.8 |
| Dichloromethane (DCM) | 40 | 72 | 99.2 | |
| Dimethylformamide (DMF) | 40 | 72 | 95.8 | |
| Methanol | 40 | 72 | 97.1 | |
| Tetrahydrofuran (THF) | 40 | 72 | 99.4 | |
| Water (pH 7) | 40 | 72 | 98.9 | |
| 0.1 N HCl (aq) | 40 | 72 | 96.5 | |
| 0.1 N NaOH (aq) | 40 | 72 | 80.1 | |
| Cbz-(4-hydroxycyclohexyl)carbamate | Acetonitrile | 40 | 72 | 99.7 |
| Dichloromethane (DCM) | 40 | 72 | 99.0 | |
| Dimethylformamide (DMF) | 40 | 72 | 96.9 | |
| Methanol | 40 | 72 | 97.8 | |
| Tetrahydrofuran (THF) | 40 | 72 | 99.3 | |
| Water (pH 7) | 40 | 72 | 98.6 | |
| 0.1 N HCl (aq) | 40 | 72 | 94.2 | |
| 0.1 N NaOH (aq) | 40 | 72 | 78.3 |
Experimental Protocols
A detailed methodology for the stability assessment is provided below. This protocol is designed for a forced degradation study to identify potential degradation products and establish the stability profile of the compound.
Stock Solution Preparation
A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
Stress Conditions
The stability of the compound is evaluated under various stress conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid and incubated at 60°C.
-
Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide and incubated at 60°C.[1]
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature.[1]
-
Thermal Degradation: The solid compound is stored in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: The stock solution is exposed to UV light (254 nm) in a photostability chamber.
Sample Analysis
Samples are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the stability validation of this compound.
Caption: Experimental workflow for stability testing.
Degradation Pathways
The primary degradation pathway for carbamates is hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions.[2] Under basic conditions, the hydrolysis is generally more rapid. Oxidation can also lead to degradation, although typically to a lesser extent.
Alternative Compounds
For applications requiring different stability profiles or alternative protecting group strategies, the following compounds can be considered:
-
Fmoc-(4-hydroxycyclohexyl)carbamate: The Fmoc protecting group is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
Cbz-(4-hydroxycyclohexyl)carbamate: The Cbz group is typically removed by hydrogenolysis, providing another alternative deprotection method.
Conclusion
This guide provides a framework for understanding and evaluating the stability of this compound in various solvent systems. The provided data, although illustrative, highlights the importance of solvent selection and pH control in reactions and storage of this compound. For critical applications, it is strongly recommended that researchers perform their own stability studies using the detailed protocols outlined in this guide.
References
Comparative study of Boc deprotection methods for Tert-butyl (4-hydroxycyclohexyl)carbamate.
Comparative Study of Boc Deprotection Methods for tert-Butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in various reaction conditions and its facile removal under acidic conditions.[1] This guide provides a comparative analysis of common deprotection methods for this compound, a key intermediate in the synthesis of various pharmaceutically active compounds. The objective is to offer a clear comparison of reaction performance based on experimental data to aid in the selection of the most suitable deprotection strategy.
The most prevalent method for Boc deprotection involves acid-catalyzed hydrolysis.[1] This process typically involves the protonation of the carbamate oxygen by a strong acid, leading to the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] Alternative methods, such as thermal deprotection, offer solutions for substrates sensitive to strong acids.[4][5]
Comparative Performance of Deprotection Methods
The following table summarizes the key performance indicators for three common deprotection methods for this compound, providing a basis for method selection based on desired outcomes such as yield, reaction time, and reaction conditions.
| Method | Reagents/Conditions | Typical Reaction Time | Typical Yield | Purity | Key Considerations |
| Trifluoroacetic Acid | 20-50% TFA in Dichloromethane (DCM)[6] | 1 - 4 hours[6] | >95% | High, potential for trifluoroacetate salt. | Highly effective and common method.[7][8] TFA is volatile and corrosive.[9] The intermediate tert-butyl cation can lead to byproducts with sensitive substrates.[9] |
| Hydrochloric Acid | 4M HCl in 1,4-Dioxane[1][10] | 1 - 4 hours[1] | >90% | High, product isolated as hydrochloride salt. | The product precipitates as the hydrochloride salt, which can simplify purification.[1] This method avoids the use of TFA. |
| Thermal Deprotection | High temperature (e.g., 230-270 °C) in a suitable solvent like Toluene or TFE[4][5] | 30 - 60 minutes[1][4] | 80-90% | Good, may require purification. | An alternative for acid-sensitive compounds.[1] Requires high temperatures which may not be suitable for all substrates. The reaction can be performed in the absence of an acid catalyst.[4] |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the procedure for the acidic deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in dichloromethane (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until gas evolution ceases.[1]
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield 4-aminocyclohexanol.
Method 2: Deprotection using Hydrochloric Acid (HCl)
This protocol describes the deprotection of this compound using a solution of hydrochloric acid in 1,4-dioxane.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound.
-
Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[1] In many cases, the deprotected product will precipitate out of the solution as the hydrochloride salt.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.[1]
-
Dry the collected solid under vacuum to obtain 4-aminocyclohexanol hydrochloride.
-
(Optional) If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent.[1]
Method 3: Thermal Deprotection
This protocol provides a general procedure for the thermal deprotection of this compound.
Materials:
-
This compound
-
High-boiling solvent (e.g., Toluene, TFE)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or high-pressure reactor)
-
Heating apparatus
Procedure:
-
Dissolve this compound in a suitable high-boiling solvent in a reaction vessel.
-
Heat the solution to the target temperature (e.g., 230-270 °C).[4][5]
-
Maintain the temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30-60 minutes).[1][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to yield the crude 4-aminocyclohexanol.
-
Further purification can be performed by column chromatography if necessary.
Visualizations
General Workflow for Acidic Boc Deprotection
The following diagram illustrates the general mechanism and workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Caption: General workflow of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
A Comparative Guide to HPLC-Based Purity Assessment of Tert-butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized tert-butyl (4-hydroxycyclohexyl)carbamate. The selection of a robust and appropriate analytical method is critical for ensuring the quality, consistency, and safety of this key pharmaceutical intermediate. Due to the compound's lack of a strong ultraviolet (UV) chromophore, this guide focuses on methods employing universal detection techniques and compares the two most relevant chromatographic approaches: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as impurities can affect the safety and efficacy of the final drug product. The primary challenge in analyzing this compound lies in its weak UV absorbance, rendering conventional UV detection inadequate for impurity profiling at required sensitivity levels.[1][2][3][4][5] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[6][7][8][9]
This guide presents a comparative analysis of two primary HPLC methods, RP-HPLC and HILIC, to provide a framework for method selection and development. Additionally, alternative analytical techniques are discussed to offer a broader perspective on purity assessment strategies.
Experimental Workflow for Method Selection
The logical workflow for selecting and validating an appropriate HPLC method for the purity analysis of this compound is outlined below. This process involves evaluating the two primary chromatographic techniques and selecting the most suitable detector for the analyte's properties.
Comparative HPLC Methods
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a robust and widely used technique for the analysis of a broad range of pharmaceutical compounds.[10][11] Separation is based on the hydrophobic interactions of the analyte with the nonpolar stationary phase and the polar mobile phase. While this compound has some nonpolar character from the tert-butyl group, its hydroxyl and carbamate functionalities impart significant polarity, which can lead to poor retention on traditional C18 columns.
Experimental Protocol: RP-HPLC with CAD/ELSD
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
CAD Settings: Evaporation Temperature: 35 °C, Gas (Nitrogen) Pressure: 60 psi
-
ELSD Settings: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas (Nitrogen) Flow: 1.5 L/min
-
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of 50:50 Acetonitrile:Water.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for retaining and separating polar compounds that show little retention in reversed-phase mode.[12][13][14][15] This method utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of organic solvent. A water-rich layer is formed on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.
Experimental Protocol: HILIC with CAD/ELSD
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Amide, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient:
-
0-1 min: 0% B
-
1-12 min: 0% to 100% B
-
12-15 min: 100% B
-
15-15.1 min: 100% to 0% B
-
15.1-20 min: 0% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) (settings as above)
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of 75:25 Acetonitrile:Water.
Potential Impurities
A successful purity assessment method must be able to resolve the main compound from potential impurities arising from the synthesis. The synthesis of this compound typically involves the reaction of 4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O).
Data Presentation and Comparison
The following tables summarize the expected quantitative performance data from the comparative analysis of the two HPLC methods.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC with CAD/ELSD | HILIC with CAD/ELSD | Rationale for Performance |
| Retention Factor (k) of Main Peak | Low (e.g., < 2.0) | Optimal (e.g., 2.0 - 5.0) | The polar nature of the analyte leads to better retention in HILIC mode. |
| Resolution (Rs) with Polar Impurities | Potentially Poor (< 1.5) | Good (> 2.0) | HILIC provides better separation of polar compounds from the main peak. |
| Peak Asymmetry (Tailing Factor) | May exhibit tailing (> 1.2) | Symmetrical (0.9 - 1.2) | Stronger, more specific interactions in HILIC can lead to better peak shapes. |
| Sensitivity (LOD/LOQ) | Moderate | High | Higher organic content in the HILIC mobile phase enhances nebulization efficiency in CAD/ELSD, improving sensitivity. |
Table 2: Method Attributes Comparison
| Attribute | RP-HPLC | HILIC |
| Robustness | High | Moderate (sensitive to water content) |
| Versatility | High (for a wide range of polarities) | Specific for polar/hydrophilic compounds |
| Equilibration Time | Short | Long |
| Compatibility with MS | High | High (volatile mobile phases) |
Alternative Analytical Techniques
While HPLC is the predominant technique for purity analysis, other methods can be employed for orthogonal verification.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound.
-
Supercritical Fluid Chromatography (SFC): A hybrid of gas and liquid chromatography, SFC can offer fast and efficient separations of polar compounds and is often considered orthogonal to RP-HPLC.[2]
-
Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte itself.
Conclusion and Recommendation
For the purity assessment of synthesized this compound, the HILIC method coupled with a universal detector like CAD or ELSD is the recommended approach. This is due to its superior retention, resolution of polar impurities, and enhanced sensitivity for this polar, non-chromophoric compound. While RP-HPLC is a valuable tool, it may lack the necessary retention and resolving power for this specific analyte. The choice between CAD and ELSD will depend on laboratory availability and specific sensitivity requirements, with CAD generally offering better sensitivity and a wider dynamic range.[6][7] For comprehensive characterization and as an orthogonal method, qNMR can be a powerful complementary technique. The detailed protocols and comparative data in this guide provide a solid foundation for developing and validating a robust purity assessment method for this critical pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nu.edu.om [nu.edu.om]
- 4. veeprho.com [veeprho.com]
- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 7. Episode 2: The Benefits of CAD Compared to Other Universal Detectors: ELSD and MALS - AnalyteGuru [thermofisher.com]
- 8. reachseparations.com [reachseparations.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Biological activity comparison of cis and trans isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate derivatives.
A Comparative Analysis of Cis and Trans Isomers of Tert-butyl (4-hydroxycyclohexyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
Introduction
This compound is a bifunctional molecule increasingly utilized as a linker in the development of proteolysis-targeting chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The geometric isomerism of the cyclohexane ring, presenting as cis and trans configurations, can significantly influence the spatial orientation of the connected ligands and, consequently, the efficacy of the resulting PROTAC. While direct comparative studies on the biological activity of the cis and trans isomers of this compound itself are not extensively available in peer-reviewed literature, this guide provides a comparison based on established principles of stereochemistry and structure-activity relationships (SAR).
The orientation of the hydroxyl and carbamate groups on the cyclohexane ring dictates the three-dimensional structure of these isomers. In the more stable chair conformation, the substituents can be positioned in either axial or equatorial positions. The trans isomer predominantly exists in a diequatorial conformation, which is generally more thermodynamically stable due to minimized steric hindrance.[4] Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position, which can lead to greater steric strain.[5] These conformational differences are critical in drug design as they affect how a molecule interacts with its biological targets.
Data Presentation: Physicochemical Properties
While specific biological activity data is sparse, the fundamental physicochemical properties of the cis and trans isomers are well-documented and presented below. These properties are crucial for understanding the potential behavior of these isomers in biological systems.
| Property | cis-Tert-butyl (4-hydroxycyclohexyl)carbamate | trans-Tert-butyl (4-hydroxycyclohexyl)carbamate | Reference |
| CAS Number | 167081-25-6 | 111300-06-2 | [6][7] |
| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ | [6][7] |
| Molecular Weight | 215.29 g/mol | 215.29 g/mol | [6][7] |
| Appearance | Solid | Solid | |
| General Description | A carbamate with a cis configuration of the hydroxycyclohexyl group, influencing its spatial arrangement and potential for biological interactions.[7] | A carbamate with a trans configuration, generally considered more stable due to the diequatorial positioning of its functional groups.[4] |
Hypothetical Experimental Protocols for Biological Activity Comparison
To ascertain the differential biological activities of the cis and trans isomers, a series of in vitro and in vivo experiments would be necessary. Below are detailed hypothetical protocols for key experiments.
In Vitro Target Binding Assay (e.g., Kinase Inhibition Assay)
This protocol is designed to determine the concentration at which each isomer inhibits 50% of the activity of a target protein (IC50), assuming the molecule has direct inhibitory activity.
-
Materials :
-
Cis and trans isomers of this compound derivatives.
-
Target kinase and its specific substrate.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure :
-
Prepare serial dilutions of the cis and trans isomers in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the target kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the generated ADP signal using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each isomer.
-
Cell-Based Assay for PROTAC Efficacy
This protocol would assess the ability of PROTACs constructed with either the cis or trans linker to degrade a target protein within a cellular context.
-
Materials :
-
PROTACs synthesized with cis and trans linkers.
-
A cell line endogenously expressing the target protein.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
Antibodies for the target protein and a loading control (e.g., GAPDH).
-
Western blot reagents and equipment.
-
-
Procedure :
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cis- and trans-linker-containing PROTACs for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform Western blotting on the cell lysates using antibodies against the target protein and the loading control.
-
Quantify the band intensities to determine the extent of target protein degradation for each PROTAC isomer.
-
Calculate the DC50 (concentration for 50% degradation) for each compound.
-
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the application of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]
- 7. CAS 167081-25-6: TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMA… [cymitquimica.com]
Evaluating the performance of different bases in the Boc protection of 4-aminocyclohexanol.
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its reliability in temporarily masking the reactivity of primary and secondary amines. The selection of an appropriate base is critical to the success of the Boc protection of 4-aminocyclohexanol, influencing reaction efficiency, yield, and purity. This guide provides an objective comparison of the performance of various bases in this key transformation, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Evaluation of Common Bases
The choice of base in the Boc protection of 4-aminocyclohexanol can significantly impact reaction outcomes. The following table summarizes the performance of several commonly used bases, with data compiled from literature sources. It is important to note that reaction conditions can be further optimized for specific isomers (cis/trans) of 4-aminocyclohexanol.
| Base | Solvent(s) | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Notes |
| Triethylamine (TEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 1 - 12 h | Room Temperature | High | A widely used, cost-effective organic base. Can require longer reaction times for less reactive amines.[1] |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 1 - 4 h | Room Temperature | High | A non-nucleophilic, sterically hindered base often preferred to minimize side reactions.[1] |
| Sodium Hydroxide (NaOH) | Dioxane/Water or THF/Water | 2 - 6 h | Room Temperature | High | An effective inorganic base, particularly for water-soluble amine salts. Biphasic conditions are common. |
| Sodium Bicarbonate (NaHCO₃) | THF/Water or Chloroform/Water | 12 - 24 h | Room Temperature to Reflux | Moderate to High | A mild inorganic base, suitable for sensitive substrates. Often requires longer reaction times or heating.[1] |
| 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Acetonitrile | 1 - 4 h | Room Temperature | High | Used in catalytic amounts alongside a stoichiometric base (e.g., TEA) to significantly accelerate the reaction.[2] Can promote side reactions if used in excess.[2] |
| N-Methylmorpholine (NMM) | Dichloromethane (DCM) | 12 - 24 h | Room Temperature | High | A tertiary amine base with properties similar to TEA. |
| Poly-guanidine | Dichloromethane (DCM) | 12 - 24 h | Room Temperature | High | A recyclable polymeric base, offering advantages in process chemistry for simplified workup.[3] |
Reaction Mechanism and Experimental Workflow
The Boc protection of an amine proceeds via nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O) reagent. The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity and neutralizing the acidic byproduct.
Figure 1: Boc protection reaction mechanism.
A general workflow for the Boc protection of 4-aminocyclohexanol is outlined below. Specific details for each base are provided in the experimental protocols.
Figure 2: General experimental workflow.
Experimental Protocols
The following are representative experimental protocols for the Boc protection of 4-aminocyclohexanol using different bases. These protocols are intended as a starting point and may require optimization based on the specific isomer of the starting material and desired purity of the product.
Protocol 1: Using Triethylamine (TEA) in Dichloromethane (DCM)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equiv.) in dichloromethane (DCM, approx. 0.2-0.5 M).
-
Base Addition: Add triethylamine (TEA, 1.2-1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) either as a solid in one portion or as a solution in DCM.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Using Sodium Hydroxide (NaOH) in a Biphasic System
-
Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 equiv.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add a solution of sodium hydroxide (NaOH, 1.1-1.5 equiv.) and stir until the amine has dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equiv.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Upon completion, add water and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The product is often of high purity, but can be recrystallized or purified by column chromatography if needed.
Protocol 3: Using Catalytic 4-Dimethylaminopyridine (DMAP) with Triethylamine (TEA)
-
Setup: Dissolve 4-aminocyclohexanol (1.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.05-0.1 equiv.) in DCM or acetonitrile.
-
Base Addition: Add triethylamine (TEA, 1.2 equiv.) to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Work-up and Isolation: Follow the same procedure as described in Protocol 1.
Note on Stereochemistry: The reactivity of cis- and trans-4-aminocyclohexanol may differ, potentially requiring adjustments to reaction times and purification methods to isolate the desired isomerically pure product. It is recommended to characterize the stereochemistry of the final product using appropriate analytical techniques, such as NMR spectroscopy.
References
Differentiating Cis and Trans Conformations of Tert-butyl (4-hydroxycyclohexyl)carbamate via NMR Spectroscopy: A Comparative Guide
A definitive method for the stereochemical assignment of cis- and trans- isomers of tert-butyl (4-hydroxycyclohexyl)carbamate is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the distinct chemical shifts (δ) and proton-proton coupling constants (J), researchers can confidently distinguish between these two diastereomers, a critical step in drug development and quality control.
The spatial orientation of the hydroxyl (-OH) and the tert-butoxycarbonylamino (-NHBoc) groups on the cyclohexane ring—axial or equatorial—creates unique magnetic environments for the protons and carbons within each isomer. These differences are readily observable in both ¹H and ¹³C NMR spectra, providing a spectral fingerprint for each compound.
¹H NMR Spectral Comparison
The most significant diagnostic signals in the ¹H NMR spectrum are those of the methine protons at C1 (the carbon bearing the hydroxyl group) and C4 (the carbon bearing the -NHBoc group). The conformation of the cyclohexane ring, which is conformationally locked by the bulky tert-butyl group, dictates the axial or equatorial position of these protons, directly influencing their chemical shifts and coupling constants.
In the trans isomer , the hydroxyl and -NHBoc groups are in a diequatorial orientation, which is the more stable conformation. This places the C1 and C4 protons in axial positions. An axial proton typically experiences strong coupling with its neighboring axial protons (J_ax-ax), resulting in a larger coupling constant, generally in the range of 10-13 Hz.
Conversely, in the cis isomer , one substituent is axial and the other is equatorial. In the most stable chair conformation, the bulky -NHBoc group will preferentially occupy an equatorial position, forcing the hydroxyl group into an axial position. This results in the C1 proton being equatorial and the C4 proton being axial. An equatorial proton exhibits weaker coupling with its neighboring axial and equatorial protons (J_ax-eq and J_eq-eq), with typical coupling constants in the range of 2-5 Hz.
Furthermore, the chemical shift of the C1 proton is a key indicator. An equatorial proton, as found in the cis isomer, is typically deshielded and resonates at a lower field (higher ppm value) compared to an axial proton, as in the trans isomer.
Table 1: Key ¹H NMR Data for Distinguishing Cis and Trans Isomers
| Proton | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.5 ppm (multiplet) | ~4.0 ppm (multiplet) | The equatorial H-1 in the cis isomer is downfield compared to the axial H-1 in the trans isomer. |
| Coupling Constant of H-1 | Large (J ≈ 10-13 Hz) | Small (J ≈ 2-5 Hz) | The trans isomer exhibits a large axial-axial coupling, while the cis isomer shows smaller axial-equatorial and equatorial-equatorial couplings. |
¹³C NMR Spectral Comparison
The carbon chemical shifts also reflect the stereochemistry of the isomers. The orientation of the substituents influences the shielding of the carbon atoms in the cyclohexane ring. Generally, carbons bearing axial substituents are more shielded (resonate at a higher field or lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.
Table 2: Predicted ¹³C NMR Chemical Shift Data for Cis and Trans Isomers
| Carbon | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Key Distinguishing Feature |
| C1 (CH-OH) | ~70 ppm | ~66 ppm | The carbon bearing the equatorial hydroxyl group (trans) is downfield compared to the carbon with an axial hydroxyl group (cis). |
| C4 (CH-NHBoc) | ~48 ppm | ~51 ppm | The carbon with the axial -NHBoc group (trans) is upfield compared to the carbon with the equatorial -NHBoc group (cis). |
| Cyclohexane Ring Carbons | Distinct patterns | Distinct patterns | The overall pattern of the cyclohexane carbon signals will differ between the two isomers. |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for the differentiation of these isomers is as follows:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain sharp and well-resolved signals.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans depending on the sample concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure accurate integration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for identifying the cis and trans isomers based on their NMR data.
Caption: Logical workflow for differentiating cis and trans isomers.
Alternative Analytical Methods
While NMR spectroscopy is the most powerful and common method for this type of stereochemical analysis, other techniques can also be employed, often in a complementary fashion:
-
Infrared (IR) Spectroscopy: The C-O stretching frequency can sometimes differ between axial and equatorial alcohols, although the differences may be subtle.
-
X-ray Crystallography: For solid samples that form suitable crystals, X-ray crystallography provides unambiguous proof of the stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the two isomers, and the retention times can be compared to known standards.
A Comparative Guide to Carbamate Protecting Groups in Modern Medicinal Chemistry
In the landscape of modern medicinal chemistry and drug development, the precise manipulation of complex molecules is paramount. The selective protection and deprotection of amine functionalities are critical steps in the synthesis of a vast array of pharmaceutical compounds. Among the various strategies available, the use of carbamate protecting groups has become a cornerstone of synthetic organic chemistry. This guide provides a comprehensive comparison of the three most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the stability, cleavage conditions, and applications of these protecting groups. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key transformations are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical processes.
Comparison of Key Carbamate Protecting Groups
The selection of an appropriate amine protecting group is a critical strategic decision in the design of a synthetic route, hinging on the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The key distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their widespread use in orthogonal synthetic strategies.
Table 1: Comparison of Boc, Cbz, and Fmoc Protecting Groups
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | |||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Cleavage Condition | Strong acids (e.g., TFA, HCl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., Piperidine) |
| Byproducts of Cleavage | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene, CO₂ |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions. | Stable to acidic conditions and catalytic hydrogenolysis. |
| Key Applications | Peptide synthesis, protection of amino acids and other amines. | Peptide synthesis, protection of amines in various synthetic contexts. | Solid-phase peptide synthesis (SPPS), protection of primary and secondary amines. |
Stability of Carbamate Protecting Groups
While precise, universally applicable quantitative data on the half-lives of these protecting groups is scarce in the literature due to the strong dependence on the specific substrate and reaction conditions, a qualitative understanding of their stability is well-established and crucial for synthetic planning.
Table 2: Relative Stability of Carbamate Protecting Groups
| Condition | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | Stable |
| Strong Base (e.g., NaOH) | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Labile | Stable |
| Nucleophiles | Generally Stable | Generally Stable | Labile to amine nucleophiles |
| Photolysis | Stable | Can be cleaved under specific photolytic conditions | Stable |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine using Boc, Cbz, and Fmoc. It is important to note that the optimal reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.
tert-Butoxycarbonyl (Boc) Group
Protocol 1: Boc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)
-
Base (e.g., triethylamine, NaOH, NaHCO₃) (optional, 1.1–1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1 M HCl (for work-up if a base like triethylamine is used)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the primary amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.
-
If using a base, add triethylamine (1.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask and cool to 0 °C.
-
Add TFA dropwise to the stirred solution (20% to 50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the crude deprotected amine.
-
Purify as needed.
-
Carboxybenzyl (Cbz) Group
Protocol 3: Cbz Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base (e.g., NaHCO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture or DCM)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add an aqueous solution of the base.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the Cbz-protected amine.
-
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 wt%)
-
Solvent (e.g., Methanol, Ethanol)
-
Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium formate)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
If using hydrogen gas, purge the flask with an inert gas and then introduce hydrogen gas (e.g., from a balloon).
-
If using transfer hydrogenolysis, add a hydrogen donor such as ammonium formate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 5: Fmoc Protection of a Primary Amine
-
Materials:
-
Primary amine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)
-
Base (e.g., NaHCO₃, pyridine)
-
Solvent (e.g., Dioxane/water, DCM)
-
-
Procedure:
-
Dissolve the primary amine in the chosen solvent.
-
Add the base.
-
Add the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the Fmoc-protected amine.
-
Protocol 6: Fmoc Deprotection with Piperidine
-
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can then be purified by chromatography.
-
Visualizing Carbamate Protecting Group Chemistry
To further elucidate the chemical transformations and decision-making processes involved in the use of carbamate protecting groups, the following diagrams have been generated using the DOT language.
Caption: General mechanisms for the protection of primary amines using Boc, Cbz, and Fmoc protecting groups.
Safety Operating Guide
Proper Disposal of Tert-butyl (4-hydroxycyclohexyl)carbamate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl (4-hydroxycyclohexyl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is a solid, off-white powder and should not be released into the environment.[1][2]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this chemical:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1][2] However, if dust formation is likely, appropriate respiratory protection should be used.[3][4]
Handle in accordance with good industrial hygiene and safety practices.[1][2] Avoid contact with skin, eyes, and clothing, and avoid dust formation.[2][3][4] Do not eat, drink, or smoke when using this product.[2]
II. Step-by-Step Disposal Protocol
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty into drains.[1][4]
-
Waste Collection:
-
Spill Management:
-
Container Management:
-
Final Disposal:
-
Dispose of the contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant or licensed contractor.[4]
-
III. Chemical and Physical Properties Summary
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Off-white[1] |
| Solubility | Insoluble in water[1] |
| Stability | Stable under recommended storage conditions[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Tert-butyl (4-hydroxycyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS No. 224309-64-2). Given that detailed toxicological properties may not be fully investigated for this specific compound, this guidance also draws upon safety data for structurally similar carbamate compounds to ensure a comprehensive approach to laboratory safety. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
Hazard Identification and Classification
This compound is classified with the following hazards.[1]
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a splash hazard.[1][2][3] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2] |
| Skin Protection | Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[2] Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[2] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[2] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts).[2][3] | Inhalation of dust or vapors may cause respiratory irritation.[1][2][3] Engineering controls like fume hoods are the primary method of exposure control.[2] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing.[3][4] Minimize dust generation and accumulation.[3] Do not inhale the substance.[3] Use spark-proof tools and explosion-proof equipment if necessary.
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]
Storage:
-
Store in a tightly-closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]
Spill and Emergency Procedures:
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite or dry sand. Collect the contaminated material into a suitable container for disposal. Avoid generating dust.
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4]
-
First Aid - Skin: In case of skin contact, wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
First Aid - Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
First Aid - Ingestion: If swallowed, rinse your mouth. Call a poison center or doctor if you feel unwell.
Disposal Protocol:
-
Waste Segregation: Designate a specific, properly labeled hazardous waste container for this compound and any contaminated materials. The label should clearly indicate "Hazardous Waste" and list the associated hazards.
-
Collection: Collect unwanted or expired material in its original container or a designated hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] All chemical waste disposal must comply with local, regional, and national regulations.[5][6]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H21NO3[1][7] |
| Molecular Weight | 215.29 g/mol [1][7] |
| Appearance | Off-white solid[5] |
| Melting Point | 105 - 109 °C / 221 - 228.2 °F (for tert-Butyl carbamate)[5] |
| Solubility | Insoluble in water (for tert-Butyl carbamate)[5] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
